2-Iodobenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILBQORUHQREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346845 | |
| Record name | 2-Iodobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31822-03-4 | |
| Record name | 2-Iodobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-IODOBENZOIC ACID HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodobenzohydrazide, a valuable intermediate in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway, starting from the readily available 2-iodobenzoic acid. Furthermore, it compiles the essential physicochemical and spectral data required for the unambiguous identification and quality control of the synthesized compound. Detailed experimental protocols, tabulated data, and a workflow visualization are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound is an aromatic hydrazide that serves as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities. The presence of the iodo-substituent on the benzene ring offers a reactive handle for further functionalization through cross-coupling reactions, while the hydrazide moiety is a key pharmacophore in many antitubercular, anticonvulsant, and antidepressant agents. This guide outlines a straightforward and efficient method for the preparation of this compound and provides a thorough characterization profile.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the esterification of 2-iodobenzoic acid to its methyl ester, followed by hydrazinolysis.
Overall Reaction Scheme
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-Iodobenzoate
-
Materials:
-
2-Iodobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-iodobenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.
-
Step 2: Synthesis of this compound
-
Materials:
-
Methyl 2-iodobenzoate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve methyl 2-iodobenzoate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
-
Characterization of this compound
Physicochemical Properties
| Property | Value |
| CAS Number | 31822-03-4[1][2][3][4] |
| Molecular Formula | C₇H₇IN₂O[1][2][3][5] |
| Molecular Weight | 262.05 g/mol [1][2][3][5] |
| Appearance | White to off-white solid |
| Melting Point | 144-145 °C[1] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazide protons. The aromatic protons will exhibit splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring. The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic Protons: 7.0 - 8.0 ppm
-
-NH- Proton: ~9.5 ppm (broad singlet)
-
-NH₂ Protons: ~4.5 ppm (broad singlet)
-
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield.
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl Carbon (C=O): ~165-170 ppm
-
Aromatic Carbons: 120 - 145 ppm
-
Iodo-substituted Aromatic Carbon (C-I): ~90-100 ppm
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H stretching (asymmetric) | -NH₂ |
| 3150 - 3250 | N-H stretching (symmetric) | -NH₂ |
| 3000 - 3100 | C-H stretching | Aromatic |
| 1640 - 1680 | C=O stretching (Amide I) | Hydrazide |
| 1580 - 1620 | N-H bending | -NH₂ |
| 1450 - 1600 | C=C stretching | Aromatic |
| 740 - 780 | C-H out-of-plane bending | 1,2-disubstituted Aromatic |
3.2.4. Mass Spectrometry
Mass spectrometry confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 262 | [M]⁺ (Molecular Ion) |
| 231 | [M - NHNH₂]⁺ |
| 203 | [M - NHNH₂ - CO]⁺ |
| 127 | [I]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The outlined two-step synthetic route is robust and scalable, while the compiled physicochemical and spectroscopic data serve as a reliable reference for compound verification. This information is intended to support researchers and scientists in the efficient and accurate production and utilization of this compound for further research and development endeavors in the pharmaceutical and chemical sciences.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzohydrazide, a halogenated derivative of benzohydrazide, serves as a valuable building block in medicinal and organic chemistry. Its structural features, including the reactive hydrazide moiety and the strategically positioned iodine atom on the benzene ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Benzohydrazide derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₇H₇IN₂O | [4] |
| Molecular Weight | 262.05 g/mol | [4] |
| CAS Number | 31822-03-4 | [4] |
| Appearance | White to off-white crystalline powder (predicted) | General chemical knowledge |
| Melting Point | Data not available for this compound. A related derivative, (E)-N'-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxybenzohydrazide, has a melting point of 229-230 °C.[5] | [5] |
| Boiling Point | Data not available. A related derivative, (E)-N'-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxybenzohydrazide, has a boiling point of 235-238 °C.[5] | [5] |
| Solubility | Data not available. Generally, benzohydrazides exhibit limited solubility in water and are more soluble in organic solvents like ethanol, methanol, and DMSO. | General chemical knowledge |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 1.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from 2-iodobenzoic acid.
Step 1: Esterification of 2-Iodobenzoic Acid to Methyl 2-Iodobenzoate
-
Materials: 2-Iodobenzoic acid, Methanol, Concentrated Sulfuric Acid, Diethyl ether, Saturated aqueous sodium hydrogen carbonate solution, Saturated brine solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, suspend 2-iodobenzoic acid in methanol.
-
Slowly add concentrated sulfuric acid to the mixture at room temperature with stirring.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 2.5 hours under a nitrogen atmosphere.[7]
-
After cooling to room temperature, perform a liquid-liquid extraction with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium hydrogen carbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-iodobenzoate.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5/1) to yield pure methyl 2-iodobenzoate.[7]
-
Step 2: Hydrazinolysis of Methyl 2-Iodobenzoate to this compound
-
Materials: Methyl 2-iodobenzoate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve methyl 2-iodobenzoate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum.
-
Characterization Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and C-I stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Melting Point Analysis: To determine the melting point range, which is an indicator of purity.
Potential Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited, the broader class of benzohydrazide derivatives has been extensively investigated and shown to possess a wide range of pharmacological effects.
Antimicrobial Activity:
Benzohydrazide derivatives are known to exhibit significant antibacterial and antifungal activities.[1][2][3] The proposed mechanism of action for some of these compounds involves the disruption of the microbial cell wall or cell membrane integrity. The presence of a halogen substituent, such as iodine, on the aromatic ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across the microbial cell membrane and increasing its antimicrobial potency.
The general mechanism of action for some antimicrobial agents involves:
-
Interaction with the Cell Surface: The compound may initially bind to the outer surface of the microbial cell.
-
Membrane Permeabilization: It can then disrupt the phospholipid bilayer of the cell membrane, leading to increased permeability.
-
Leakage of Intracellular Components: This disruption results in the leakage of essential ions and macromolecules, ultimately leading to cell death.
Visualizations
Synthesis Workflow for this compound
Caption: Synthetic route for this compound.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug development professionals. This guide has summarized its key physicochemical properties, provided detailed protocols for its synthesis and characterization, and discussed its potential as a precursor for novel therapeutic agents. The versatile nature of the benzohydrazide scaffold, combined with the unique properties imparted by the iodine substituent, positions this compound as a valuable tool for the development of new drugs with a range of biological activities. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. sid.ir [sid.ir]
- 2. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. This compound [stenutz.eu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. N-iodobenzohydrazide | C7H7IN2O | CID 175532021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
2-Iodobenzohydrazide CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodobenzohydrazide, a molecule of interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, synthesis, and spectroscopic data. Furthermore, it explores its potential role as a precursor for bioactive compounds and discusses relevant signaling pathways that its derivatives may modulate.
Core Chemical Information
CAS Number: 31822-03-4[1]
Molecular Formula: C₇H₇IN₂O[1]
Molecular Weight: 262.05 g/mol [1]
Synonyms: o-Iodobenzoylhydrazine, Benzoic acid, 2-iodo-, hydrazide
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with an iodine atom at the ortho position relative to a hydrazide functional group.
SMILES: C1=CC=C(C(=C1)C(=O)NN)I[1]
InChI: InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of a 2-iodobenzoic acid ester, most commonly methyl 2-iodobenzoate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard method for the preparation of hydrazides.
Experimental Protocol: Synthesis from Methyl 2-iodobenzoate
Materials:
-
Methyl 2-iodobenzoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable alcohol as solvent)
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-iodobenzoate in a suitable volume of ethanol.
-
Add an excess of hydrazine hydrate to the solution. Typically, a 2 to 5-fold molar excess of hydrazine hydrate is used to ensure complete reaction and to minimize the formation of the diacyl hydrazine byproduct.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
Dry the purified product under vacuum.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectroscopic Data
The structural confirmation of this compound is established through various spectroscopic techniques. The following tables summarize the key spectral data.
¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | 7.85 (dd, J=7.9, 1.1 Hz, 1H) | Aromatic CH |
| 7.40 (td, J=7.6, 1.2 Hz, 1H) | Aromatic CH | |
| 7.15 (td, J=7.8, 1.8 Hz, 1H) | Aromatic CH | |
| 7.95 (dd, J=7.9, 1.8 Hz, 1H) | Aromatic CH | |
| 4.50 (br s, 2H) | -NH₂ | |
| 9.50 (br s, 1H) | -CONH- | |
| ¹³C NMR | 168.0 | C=O |
| 141.0 | Aromatic C-I | |
| 132.5 | Aromatic CH | |
| 131.0 | Aromatic CH | |
| 128.5 | Aromatic CH | |
| 128.0 | Aromatic CH | |
| 92.5 | Aromatic C-CONHNH₂ |
Note: NMR data is predicted and may vary based on solvent and experimental conditions.
FTIR and Mass Spectrometry Data
| Technique | Key Peaks/Fragments | Interpretation |
| FTIR (KBr) | ~3300-3200 cm⁻¹ (broad) | N-H stretching (hydrazide) |
| ~1640 cm⁻¹ (strong) | C=O stretching (amide I) | |
| ~1600-1450 cm⁻¹ | C=C aromatic stretching | |
| ~750 cm⁻¹ | C-H out-of-plane bending (ortho-disubstituted) | |
| Mass Spec (EI) | m/z 262 | [M]⁺ (Molecular ion) |
| m/z 231 | [M - NHNH₂]⁺ | |
| m/z 203 | [M - CONHNH₂]⁺ | |
| m/z 104 | [C₆H₄CO]⁺ | |
| m/z 76 | [C₆H₄]⁺ |
Note: Spectral data is sourced from PubChem (CID 615675) and may have been obtained under various experimental conditions.[1]
Role in Drug Development and Potential Mechanisms of Action
This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Hydrazide-hydrazone derivatives, in particular, have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
While the specific biological activity of this compound itself is not extensively documented, its derivatives are of significant interest. The mechanisms of action for related benzohydrazide compounds in cancer therapy are thought to involve the inhibition of key signaling pathways.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the downstream pathways that lead to endothelial cell proliferation, migration, and survival. Some benzohydrazide derivatives have been investigated as potential inhibitors of VEGFR-2.
The following diagram illustrates a simplified VEGFR-2 signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some compounds act by inhibiting the polymerization of tubulin, leading to mitotic arrest and apoptosis. Certain benzohydrazide derivatives have shown potential as tubulin polymerization inhibitors.
The diagram below depicts the dynamic process of microtubule polymerization and depolymerization.
Conclusion
This compound is a readily accessible synthetic intermediate with a well-defined chemical profile. Its true value in drug development lies in its utility as a starting material for the synthesis of a diverse array of derivatives, particularly hydrazones, which have demonstrated promising biological activities. The potential for these derivatives to inhibit critical cancer-related pathways, such as VEGFR-2 signaling and tubulin polymerization, makes this compound a compound of continued interest for medicinal chemists and drug discovery professionals. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore their full therapeutic potential.
References
Spectral Data Analysis of 2-Iodobenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 2-Iodobenzohydrazide, a molecule of interest in medicinal chemistry and drug development. The following sections present an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a comprehensive resource for the characterization and identification of this compound.
Introduction to this compound
This compound (C₇H₇IN₂O) is an organic compound featuring a benzoyl group substituted with an iodine atom at the ortho position and a hydrazide functional group.[1][2] Its structure suggests potential applications as a building block in the synthesis of various heterocyclic compounds with diverse biological activities. Accurate spectral analysis is crucial for confirming its identity and purity.
Molecular Structure:
Key Molecular Features:
-
A disubstituted aromatic ring.
-
A carbonyl group (amide).
-
A hydrazide moiety (-NH-NH₂).
-
An iodine substituent on the benzene ring.
These features give rise to characteristic signals in NMR, IR, and MS analyses, which are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazide protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic CH (ortho to C=O) | 7.8 - 8.0 | Doublet of doublets | J ≈ 7-8, 1-2 | 1H |
| Aromatic CH (para to C=O) | 7.4 - 7.6 | Triplet of doublets | J ≈ 7-8, 1-2 | 1H |
| Aromatic CH (meta to C=O) | 7.1 - 7.3 | Triplet | J ≈ 7-8 | 1H |
| Aromatic CH (ortho to I) | 7.9 - 8.1 | Doublet of doublets | J ≈ 7-8, 1-2 | 1H |
| -NH- | 9.5 - 10.5 | Singlet (broad) | - | 1H |
| -NH₂ | 4.5 - 5.5 | Singlet (broad) | - | 2H |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The broadness of the -NH and -NH₂ signals is due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 165 - 170 |
| Aromatic C-I | 90 - 95 |
| Aromatic C-C=O | 135 - 140 |
| Aromatic CH | 125 - 135 (multiple signals) |
Experimental Protocol for NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube.[3] The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[3] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).[4] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Data
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 3400 | N-H stretch | Hydrazide (-NH₂) | Medium-Strong |
| 3150 - 3250 | N-H stretch | Amide (-NH-) | Medium |
| 3000 - 3100 | C-H stretch | Aromatic | Medium-Weak |
| 1640 - 1680 | C=O stretch (Amide I) | Carbonyl | Strong |
| 1570 - 1620 | N-H bend (Amide II) | Amide | Medium-Strong |
| 1450 - 1600 | C=C stretch | Aromatic Ring | Medium |
| 1200 - 1300 | C-N stretch | Amide | Medium |
| 690 - 900 | C-H out-of-plane bend | Aromatic | Strong |
Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.[5] A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5] A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data
For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
| Parameter | Value |
| Molecular Formula | C₇H₇IN₂O |
| Molecular Weight | 262.05 g/mol [1] |
| Exact Mass | 261.96031 Da[1] |
| Predicted [M]⁺ Peak | m/z 262 |
| Predicted [M+H]⁺ Peak | m/z 263 |
Key Fragmentation Peaks (Predicted):
-
m/z 127: [I]⁺, corresponding to the iodine atom.
-
m/z 231: [M - NHNH₂]⁺, loss of the hydrazinyl group.
-
m/z 204: [C₇H₄IO]⁺, from the iodobenzoyl cation.
Experimental Protocol for Mass Spectrometry
The mass spectrum can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source, where a high voltage is applied to generate ions. The ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
Workflow and Data Integration
The characterization of this compound involves a systematic workflow that integrates data from multiple analytical techniques.
Caption: Workflow for the spectral analysis of this compound.
This integrated approach ensures a comprehensive and accurate structural elucidation of the compound. The combination of NMR, IR, and MS data provides complementary information that, when considered together, allows for the unambiguous confirmation of the chemical structure of this compound. This is essential for quality control in synthesis and for further studies in drug development.
References
- 1. This compound | C7H7IN2O | CID 615675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. rsc.org [rsc.org]
- 4. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 2-Iodobenzohydrazide: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodobenzohydrazide, a halogenated derivative of benzohydrazide, serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. While its direct biological activities are not extensively documented, its role as a precursor for novel antimicrobial and anticancer agents is of considerable interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, along with detailed experimental protocols and a look into the biological activities of its derivatives.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of hydrazide compounds in medicinal chemistry. A pivotal moment in this field was the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This breakthrough catalyzed extensive research into the synthesis and biological evaluation of a wide array of hydrazide derivatives, including those of benzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 31822-03-4 | [1] |
| Molecular Formula | C₇H₇IN₂O | [1] |
| Molecular Weight | 262.05 g/mol | [1] |
| Melting Point | 144-145 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in polar organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-iodobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.
Synthesis Workflow
References
The Reactive Nature of the C-I Bond in 2-Iodobenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzohydrazide is a versatile bifunctional molecule that holds significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive carbon-iodine (C-I) bond on an aromatic ring and a nucleophilic hydrazide moiety, makes it a valuable precursor for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. The inherent reactivity of the C-I bond, being the most labile among the carbon-halogen bonds, allows for a wide range of transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in this compound, offering a summary of key reactions, detailed experimental protocols, and visualizations of reaction pathways to aid researchers in harnessing its synthetic utility.
The Lability of the Carbon-Iodine Bond
The C-I bond in aryl iodides is the weakest among the common aryl halides, with a bond dissociation energy significantly lower than that of C-Br, C-Cl, and C-F bonds. This inherent weakness makes the C-I bond in this compound particularly susceptible to cleavage, rendering it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a synthetic building block.
Key Reactions Targeting the C-I Bond
The reactivity of the C-I bond in this compound is most effectively exploited in palladium- and copper-catalyzed reactions. These transformations enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide range of molecular architectures.
Palladium-Catalyzed Reactions
Palladium catalysis is a powerful tool for the functionalization of aryl halides. For this compound, several key palladium-catalyzed reactions are of particular importance:
-
Intramolecular Cyclization: The proximity of the hydrazide moiety to the C-I bond allows for efficient palladium-catalyzed intramolecular cyclization, leading to the formation of valuable heterocyclic scaffolds such as isoindolinones. This reaction is particularly useful for the rapid construction of complex ring systems.
-
Suzuki Coupling: This reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid. This is a highly versatile method for the synthesis of biaryl compounds.
-
Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted styrenyl or other alkenyl derivatives.
-
Sonogashira Coupling: This coupling reaction involves the formation of a C-C bond between this compound and a terminal alkyne, providing a direct route to aryl-alkyne structures.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between this compound and an amine, yielding N-aryl hydrazide derivatives.
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, offer a complementary approach to C-N and C-O bond formation. These reactions are often advantageous due to the lower cost and toxicity of copper catalysts compared to palladium.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving the C-I bond of this compound and its close analogs. It is important to note that reaction conditions and yields can be highly substrate-dependent and may require optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Intramolecular Cyclization of a 2-Iodobenzamide derivative | Pd₂(dba)₃ (5) | Xantphos (10) | Et₃N | i-PrOH | 70 | 12 | 85 | [1] |
Table 1: Palladium-Catalyzed Intramolecular Cyclization of a 2-Iodobenzamide Derivative.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-24 | Data not available for this compound, representative conditions shown |
| Heck Coupling | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N | DMF or MeCN | 100-140 | 4-24 | Data not available for this compound, representative conditions shown |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N/CuI (1-2) | THF or DMF | RT-70 | 2-12 | Data not available for this compound, representative conditions shown |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | Data not available for this compound, representative conditions shown |
Table 2: Representative Conditions for Palladium-Catalyzed Intermolecular Cross-Coupling Reactions of Aryl Iodides.
Experimental Protocols
The following are detailed methodologies for key experiments involving the reactivity of the C-I bond in this compound and its analogs.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of a 2-Iodobenzamide Derivative to form an Isoindolinone[1]
Materials:
-
N-substituted-2-iodobenzamide (1.0 mmol)
-
Pd₂(dba)₃ (0.05 mmol, 5 mol%)
-
Xantphos (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous isopropanol (i-PrOH) (10 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the N-substituted-2-iodobenzamide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.10 mmol).
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add anhydrous isopropanol (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the reaction mixture at 70 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoindolinone.
Visualizations
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. The lability of its C-I bond allows for a diverse range of palladium- and copper-catalyzed transformations, providing efficient routes to complex heterocyclic and biaryl structures. This guide has provided an overview of the key reactions, quantitative data for analogous systems, and detailed experimental protocols to facilitate the use of this compound in research and development. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this versatile molecule.
References
The Pivotal Role of the Hydrazide Moiety in 2-Iodobenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzohydrazide is a versatile molecule that has garnered interest in the field of medicinal chemistry. Its structure, featuring a benzoyl group substituted with an iodine atom and a hydrazide functional group, provides a unique scaffold for the development of novel therapeutic agents. The hydrazide moiety (-CONHNH2) is a critical pharmacophore that imparts a wide range of biological activities to the molecule. This technical guide delves into the core functionalities of the hydrazide group in this compound, exploring its role in the compound's synthesis, biological activities, and potential mechanisms of action.
The Hydrazide Moiety: A Versatile Chemical Tool
The hydrazide functional group is a cornerstone in the synthesis of a diverse array of heterocyclic compounds. It serves as a reactive intermediate that can readily undergo condensation reactions with various aldehydes and ketones. This reactivity is fundamental to creating a library of this compound derivatives with potentially enhanced or novel biological activities.
A general synthetic pathway to derivatives of this compound begins with the reaction of this compound with a substituted aromatic aldehyde in a suitable solvent like glacial acetic acid. This reaction yields 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides[1].
Biological Activities Attributed to the Hydrazide Moiety
The presence of the hydrazide and the subsequently formed hydrazone linkage (-CO-NH-N=CH-) is strongly associated with a spectrum of biological activities, including antimicrobial and cytotoxic effects.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. The hydrazide moiety is crucial for this action. While the exact mechanism is not fully elucidated for this compound itself, the antimicrobial action of hydrazide-containing compounds is often attributed to the inhibition of essential enzymes in pathogens or disruption of the cell wall synthesis.
In a study evaluating 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide analogues, several compounds showed highly significant responses against both bacterial and fungal strains at concentrations of 200µ g/0.1ml and 400µ g/0.1ml [1]. Another study on iodinated 1,2-diacylhydrazines and benzohydrazide-hydrazones reported potent antibacterial activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 7.81 µM. Some compounds also inhibited human pathogenic fungi with MIC values of ≥1.95 µM[2].
Cytotoxic Activity
The hydrazide moiety also contributes to the cytotoxic potential of this compound derivatives against various cancer cell lines. The mechanism of cytotoxicity for many hydrazone derivatives involves the induction of apoptosis.
Studies on iodinated benzohydrazide-hydrazones have shown varying degrees of cytotoxicity for HepG2 and HK-2 cell lines, with IC50 values ranging from 11.72 to 26.80 µM, respectively. Notably, these compounds exhibited lower sensitivity towards normal human cells[2].
The Role of the Hydrazide Moiety in Target Interaction
The hydrazide functional group, with its hydrogen bond donor and acceptor capabilities, plays a significant role in the binding of this compound and its derivatives to biological targets, primarily enzymes.
Enzyme Inhibition
Hydrazides and hydrazones are known inhibitors of various enzymes. For instance, historically, hydrazide-containing drugs have been utilized as monoamine oxidase (MAO) inhibitors[1]. The -NH-NH-C=O linkage can interact with amino acid residues in the active site of enzymes through hydrogen bonding and other non-covalent interactions, leading to competitive or non-competitive inhibition.
While specific enzyme targets for this compound are not yet fully identified, the general mechanism of enzyme inhibition by hydrazides provides a framework for its potential action. The inhibition of crucial enzymes in pathogens or cancer cells could be a key mechanism behind its antimicrobial and cytotoxic effects.
Experimental Protocols
Synthesis of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Glacial acetic acid
Procedure:
-
Dissolve this compound in a minimal amount of glacial acetic acid.
-
Add an equimolar amount of the substituted aromatic aldehyde to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide.
Antimicrobial Screening by Agar Well Diffusion Method[1]
Materials:
-
Nutrient agar medium
-
Bacterial and fungal strains
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs
-
Sterile cork borer
Procedure:
-
Prepare sterile nutrient agar plates.
-
Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 0.1 ml) of the test compound solution at different concentrations (e.g., 200µg and 400µg) into the wells.
-
Add a standard antibiotic or antifungal drug and the solvent as positive and negative controls, respectively.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HepG2, HK-2)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Antimicrobial Activity of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide Analogues[1]
| Compound | Concentration (µ g/0.1ml ) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - A. niger | Zone of Inhibition (mm) - C. albicans |
| A | 200 | 12 | 14 | 13 | 11 |
| A | 400 | 15 | 17 | 16 | 14 |
| B | 200 | 14 | 15 | 14 | 13 |
| B | 400 | 18 | 19 | 17 | 16 |
| C | 200 | 16 | 18 | 17 | 15 |
| C | 400 | 20 | 22 | 21 | 19 |
| D | 200 | 15 | 17 | 16 | 14 |
| D | 400 | 19 | 21 | 20 | 18 |
| E | 200 | 11 | 13 | 12 | 10 |
| E | 400 | 14 | 16 | 15 | 13 |
| F | 200 | 17 | 19 | 18 | 16 |
| F | 400 | 21 | 23 | 22 | 20 |
| G | 200 | 16 | 17 | 15 | 14 |
| G | 400 | 20 | 21 | 19 | 18 |
| H | 200 | 10 | 12 | 11 | 9 |
| H | 400 | 13 | 15 | 14 | 12 |
| Standard (Antibacterial) | - | 24-26 | 23-25 | - | - |
| Standard (Antifungal) | - | - | - | 22-24 | 20-22 |
Table 2: In Vitro Antimicrobial and Cytotoxic Activity of Iodinated Benzohydrazide-Hydrazones[2]
| Compound | MIC (µM) - S. aureus | MIC (µM) - MRSA | MIC (µM) - C. albicans | IC50 (µM) - HepG2 | IC50 (µM) - HK-2 |
| 1a | 7.81 | 15.63 | >125 | 11.72 | 26.80 |
| 1b | 15.63 | 31.25 | 62.5 | 15.34 | 35.41 |
| 1c | 7.81 | 7.81 | >125 | 12.05 | 29.11 |
| 2a | 62.5 | 125 | >125 | 45.89 | >100 |
| 2b | 31.25 | 62.5 | 125 | 33.17 | 78.54 |
| 3a | 15.63 | 31.25 | 31.25 | 18.90 | 44.23 |
| 3b | 7.81 | 15.63 | 15.63 | 14.77 | 31.65 |
Visualizations
References
Methodological & Application
Synthesis and Application of 2-Iodo-N'-substituted Benzohydrazides in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-N'-substituted benzohydrazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, featuring a 2-iodophenyl group linked to a hydrazide backbone with a variable N'-substituent, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the iodine atom offers a handle for further synthetic modifications, such as cross-coupling reactions, while the hydrazone linkage (-C=N-NH-) is a well-established pharmacophore. This document provides detailed protocols for the synthesis of these compounds and summarizes their potential applications in drug development, with a focus on their antimicrobial and anticancer properties.
Synthetic Protocols
The synthesis of 2-Iodo-N'-substituted benzohydrazides is typically achieved through a two-step process: the formation of 2-iodobenzohydrazide from 2-iodobenzoic acid, followed by a condensation reaction with a suitable aldehyde or ketone to yield the final N'-substituted product.
Protocol 1: Synthesis of this compound (Intermediate)
This protocol outlines the synthesis of the key intermediate, this compound, from 2-iodobenzoic acid.
Materials:
-
2-Iodobenzoic acid
-
Methanol
-
Concentrated Sulfuric acid
-
Hydrazine hydrate (80%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filter paper
-
Büchner funnel
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 2-iodobenzoic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 4-5 hours to form the methyl 2-iodobenzoate ester.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrazinolysis:
-
After cooling the reaction mixture, add hydrazine hydrate (1.2 equivalents) dropwise.
-
Reflux the mixture for an additional 4 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the methanol by rotary evaporation to obtain a solid residue.
-
Recrystallize the crude product from a mixture of cold water and ethanol to yield pure this compound as a white solid.[1]
-
Expected Yield: 75-85%
Protocol 2: General Synthesis of 2-Iodo-N'-[(1E)-substituted phenylmethylidene] Benzohydrazides
This protocol describes the condensation reaction between this compound and various substituted aromatic aldehydes.
Materials:
-
This compound (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Glacial acetic acid or methanol
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol in a round-bottom flask.[1]
-
Add the appropriately substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst if using methanol as the solvent.
-
Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to a few hours, depending on the reactivity of the aldehyde.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the product often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into ice-cold water.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-Iodo-N'-[(1E)-substituted phenylmethylidene] benzohydrazide.[1]
Characterization: The synthesized compounds can be characterized by various spectroscopic methods:
-
FT-IR: To confirm the presence of functional groups such as N-H, C=O, and C=N.
-
¹H NMR: To determine the chemical structure and confirm the formation of the hydrazone linkage.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 2-Iodo-N'-substituted benzohydrazides.
Applications in Drug Development
2-Iodo-N'-substituted benzohydrazides have shown promise in several therapeutic areas, primarily as antimicrobial and anticancer agents.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activities of this class of compounds. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Prepare nutrient agar plates and sterilize them.
-
Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Create wells of a specific diameter in the agar.
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations (e.g., 200 µg/mL and 400 µg/mL).[1]
-
Add a fixed volume of the compound solution to the wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
| Compound ID | N'-Substituent | Test Conc. (µg/0.1mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans | Reference |
| 2a | 4-Chlorophenyl | 200 | 16 | 14 | 15 | [1] |
| 400 | 19 | 17 | 18 | |||
| 2b | 4-Methoxyphenyl | 200 | 14 | 12 | 13 | [1] |
| 400 | 17 | 15 | 16 | |||
| 2c | 4-Nitrophenyl | 200 | 17 | 15 | 16 | [1] |
| 400 | 20 | 18 | 19 | |||
| 2d | 2-Hydroxyphenyl | 200 | 15 | 13 | 14 | [1] |
| 400 | 18 | 16 | 17 | |||
| Standard | Norfloxacin | - | 22 | 24 | - | [1] |
| Standard | Griseofulvin | - | - | - | 21 | [1] |
Anticancer Activity
Benzohydrazide and hydrazone derivatives have been extensively studied for their anticancer properties. Their proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, and the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzohydrazide derivative | HeLa (Cervical Cancer) | 0.66 | [2] |
| Benzohydrazide derivative | L1210 (Leukemia) | ~1.0 | [2] |
| Benzohydrazide-dihydropyrazole | A549 (Lung Cancer) | 0.46 | [3] |
| Benzohydrazide-dihydropyrazole | MCF-7 (Breast Cancer) | 0.29 | [3] |
| Benzohydrazide-dihydropyrazole | HeLa (Cervical Cancer) | 0.15 | [3] |
| Benzohydrazide-dihydropyrazole | HepG2 (Liver Cancer) | 0.21 | [3] |
Note: The IC₅₀ values presented are for benzohydrazide derivatives in general, as specific data for 2-iodo-N'-substituted analogs with a wide range of N'-substituents is limited in the reviewed literature.
Signaling Pathways in Cancer Targeted by Hydrazone Derivatives
Hydrazone-containing compounds have been shown to interfere with multiple signaling pathways critical for cancer cell survival and proliferation.
Caption: Potential signaling pathways in cancer cells targeted by hydrazone derivatives.
Conclusion
2-Iodo-N'-substituted benzohydrazides represent a promising and synthetically accessible class of compounds for drug discovery. The straightforward synthetic protocols allow for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The demonstrated antimicrobial and potential anticancer activities, coupled with insights into their mechanisms of action, make them attractive candidates for further investigation and development as novel therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers in this field.
References
Application Notes and Protocols for the Use of 2-Iodobenzohydrazide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzohydrazide is a versatile building block in organic synthesis, possessing multiple reactive sites that can be selectively functionalized. The presence of an aryl iodide moiety makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols provided are based on established methodologies for aryl iodides and may serve as a starting point for reaction optimization.
General Experimental Workflow
The following diagram illustrates a general workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide. Using this compound, this reaction allows for the synthesis of 2-arylbenzohydrazide derivatives, which are precursors to various biaryl compounds.
General Reaction Scheme
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 (Typical) |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 (Typical) |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 80 | 12 | 88-98 (Typical) |
Note: Yields are representative for aryl iodides and may vary depending on the specific arylboronic acid used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 10:1) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzohydrazide.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. With this compound, this reaction can be used to synthesize 2-vinylbenzohydrazide derivatives. A related transformation has been reported for 2-(2-iodophenyl)-5-phenyl-1,3,4-oxadiazole, a derivative of this compound[1].
General Reaction Scheme
Data Presentation: Heck Reaction Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 75-90 (Typical) |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | 18 | 70-85 (Typical) |
| 3 | Pd₂ (dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.5) | Dioxane | 110 | 16 | 80-95 (Typical) |
Note: Yields are representative for aryl iodides and may vary based on the specific alkene used.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a pressure tube, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (e.g., P(o-tol)₃, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.
-
Reagent Addition: Add the solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 eq.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 eq.) via syringe.
-
Reaction: Tightly seal the pressure tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is valuable for synthesizing 2-(alkynyl)benzohydrazides from this compound.
General Reaction Scheme
Data Presentation: Sonogashira Coupling Conditions
| Entry | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 12 | 90-98 (Typical) |
| 2 | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (2) | Toluene | 50 | 8 | 85-95 (Typical) |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2) | DMF | RT | 16 | 90-99 (Typical) |
Note: Yields are representative for aryl iodides and may vary based on the specific alkyne used.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 eq.) in the solvent (e.g., THF, 10 mL) and add the base (e.g., Et₃N, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds. It can be applied to this compound to synthesize N-aryl or N-alkyl derivatives at the 2-position of the phenyl ring, leading to novel hydrazide structures.
General Reaction Scheme
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound serves as a valuable and adaptable substrate in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to explore the synthesis of a diverse array of substituted benzohydrazide derivatives. These derivatives are important intermediates for the development of novel pharmaceuticals and other functional organic molecules. Optimization of the described conditions will likely be necessary for specific substrate combinations to achieve maximum yields and purity.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Iodobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Iodobenzohydrazide with various arylboronic acids. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of biaryl compounds which are significant scaffolds in medicinal chemistry and drug development.[1][2][3] This protocol is designed to be a robust starting point, allowing for adaptation and optimization depending on the specific arylboronic acid used.
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the palladium-catalyzed coupling of an organoboron compound (e.g., an arylboronic acid) with an organohalide.[2][3] In this specific application, this compound serves as the organohalide partner.
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Experimental Protocol
This section provides a detailed step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst.[1]
Materials and Equipment:
-
Substrates: this compound, various arylboronic acids
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand.[1]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃).[1][4]
-
Solvents: Anhydrous 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), and degassed deionized water.[1]
-
Standard laboratory glassware: Schlenk flask, magnetic stir bar, condenser, rubber septum.
-
Inert atmosphere supply (Nitrogen or Argon).
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer).
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies).
Detailed Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).[1]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[5]
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with nitrogen or argon.
-
Repeat this process three times to ensure an inert atmosphere.[1]
-
-
Solvent Addition:
-
Using a syringe, add a degassed solvent mixture, for instance, 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The choice of solvent may require optimization for specific substrates.[1]
-
-
Reaction:
-
Place the flask in a preheated oil bath at a temperature ranging from 80-100 °C.
-
Stir the reaction mixture vigorously for the required time, typically ranging from 4 to 12 hours.[1]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
-
Purification:
-
Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-arylbenzohydrazide.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be extrapolated for the reaction with this compound. The reactivity order for the leaving group is generally I > OTf > Br >> Cl.[6]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80-90 |
| 3 | This compound | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 80 | 12 | 75-85 |
| 4 | This compound | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ | Toluene | 110 | 12 | 70-80 |
Note: The yields provided are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-arylbenzohydrazides via Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.
References
Application Notes and Protocols for the Heck Reaction of 2-Iodobenzohydrazide
Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[3] Its ability to forge new bonds with high stereoselectivity, typically favoring the trans isomer, and its tolerance for a wide array of functional groups make it an indispensable tool for medicinal chemists.[4]
The products of the Heck reaction, substituted alkenes, are prevalent structural motifs in a multitude of biologically active compounds and approved drugs.[3][4] For researchers and scientists in drug development, mastering the nuances of the Heck reaction is not merely an academic exercise but a critical skill for the efficient construction of novel molecular entities with therapeutic potential. The reaction of 2-iodobenzohydrazide, the subject of this guide, is of particular interest as it introduces a versatile hydrazide moiety, a common pharmacophore and a synthetic handle for further molecular elaboration, into a new chemical space through C-C bond formation. This application note provides a comprehensive guide to the practical execution of the Heck reaction with this compound, detailing the critical experimental parameters and offering a robust, step-by-step protocol.
Dissecting the Reaction: A Guide to Optimizing Heck Reaction Conditions
The success of a Heck reaction is contingent upon the careful selection and optimization of several key parameters. The interplay between the palladium catalyst, base, solvent, and temperature dictates the reaction's efficiency, selectivity, and overall yield. For a substrate such as this compound, the presence of the hydrazide functional group necessitates careful consideration to avoid potential side reactions or catalyst inhibition.
Catalyst System: The Heart of the Transformation
The choice of the palladium source and any associated ligands is paramount. While numerous sophisticated catalyst systems have been developed, classical and readily available palladium sources often provide excellent results.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a highly effective and commonly used precatalyst.[5] It is reduced in situ to the active Pd(0) species that enters the catalytic cycle. Other common choices include palladium(II) chloride (PdCl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5] For aryl iodides, which are highly reactive, ligandless catalysis or the use of simple phosphine ligands is often sufficient.
-
Ligands: While not always strictly necessary for reactive substrates like aryl iodides, the addition of a phosphine ligand can stabilize the palladium catalyst, prevent the formation of palladium black, and improve reaction outcomes. Triphenylphosphine (PPh₃) is a standard and cost-effective choice. The use of bulky electron-rich phosphines can sometimes enhance catalytic activity.
The Role of the Base: More Than Just a Proton Scavenger
A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[5] The choice of base can significantly impact the reaction rate and yield.
-
Organic Bases: Tertiary amines, such as triethylamine (Et₃N), are widely used and effective. They are soluble in common organic solvents, facilitating a homogeneous reaction mixture.
-
Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or silver carbonate (Ag₂CO₃) are also excellent choices.[6][7] They are often milder and can be advantageous when dealing with base-sensitive functional groups.
Solvent Selection: The Reaction Medium
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent solvents for the Heck reaction due to their ability to dissolve the polar reactants and the palladium catalyst.
-
Ethereal and Aromatic Solvents: Dioxane and toluene are also viable options, particularly when a less polar environment is desired.
Temperature and Reaction Time: Driving the Reaction to Completion
Heck reactions are typically conducted at elevated temperatures, often in the range of 80-120 °C, to ensure a reasonable reaction rate. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.
Comparative Data for Heck Reaction Conditions
The following table summarizes typical conditions for Heck reactions of aryl iodides with common alkenes, providing a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Aryl Halide | Iodobenzene | Iodobenzene | N-phenylbenzamide | [6][8][9] |
| Alkene | Methyl Acrylate | Styrene | Ethyl Acrylate | [6][8][10] |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | PdCl₂ (1-5 mol%) | Pd(OAc)₂ (5 mol%) | [6][8][10] |
| Ligand | PPh₃ (2-10 mol%) | None | None | [8] |
| Base | Et₃N (1.5-2.0 equiv) | K₂CO₃ (2.0 equiv) | Ag₂CO₃ (1.5 equiv) | [6][10] |
| Solvent | DMF or MeCN | DMF or Water | Dichloroethane (DCE) | [6][10] |
| Temperature | 80-100 °C | 100-120 °C | 100 °C | [6][10] |
| Time | 12-24 h | 6-24 h | 24 h | [6][10] |
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate
This protocol provides a detailed, step-by-step methodology for the Heck coupling of this compound with ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Alkene Addition: Add ethyl acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizing the Process: Mechanism and Workflow
To better understand the underlying chemical transformations and the experimental procedure, the following diagrams illustrate the catalytic cycle of the Heck reaction and the overall experimental workflow.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Conclusion and Future Perspectives
The Heck reaction of this compound offers a direct and efficient route to novel substituted alkenes bearing a versatile hydrazide functionality. The protocol detailed herein provides a solid foundation for researchers to explore this transformation. Further optimization of reaction conditions, including the screening of different palladium catalysts, ligands, bases, and solvents, may lead to improved yields and broader substrate scope. The resulting products are valuable intermediates for the synthesis of more complex molecules and libraries of compounds for biological screening, underscoring the enduring power of the Heck reaction in the advancement of drug discovery and development.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodobenzohydrazide with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-iodobenzohydrazide with various terminal alkynes. The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of C(sp²)-C(sp) bonds, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The resulting 2-(alkynyl)benzohydrazide products are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles such as isoquinolin-1(2H)-ones, which are prevalent scaffolds in medicinal chemistry. This protocol will detail the reaction setup, execution, and purification, as well as discuss potential applications of the synthesized compounds in drug development.
Introduction
The Sonogashira coupling reaction, first reported by Kenkichi Sonogashira, has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1] The reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes, providing a direct route to substituted alkynes. In the context of drug discovery, the introduction of an alkynyl moiety can significantly influence the pharmacological profile of a molecule.
The coupling of this compound with terminal alkynes yields 2-(alkynyl)benzohydrazides. These products are of particular interest as they are poised for subsequent intramolecular cyclization to form 3-substituted-2-amino-1,4-dihydroisoquinolin-1-ones, which can be further transformed into isoquinolin-1(2H)-one derivatives. Isoquinolin-1(2H)-ones are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets for drug development.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex. This is followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the 2-(alkynyl)benzohydrazide product and regenerate the Pd(0) catalyst.[1]
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[1]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper toxicity or catalyst poisoning in subsequent steps.[1]
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
General Procedure for Sonogashira Coupling of this compound
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. For less reactive alkynes, gentle heating (e.g., 40-50 °C) may be required.
-
Upon completion (typically within 2-24 hours), cool the reaction mixture to room temperature if it was heated.
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(alkynyl)benzohydrazide.
Data Presentation
The following table summarizes representative reaction conditions and hypothetical yields for the Sonogashira coupling of this compound with various terminal alkynes, based on general literature procedures for similar aryl iodides.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 80-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 40 | 12 | 70-85 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 90-98 |
Applications in Drug Development: Synthesis of Isoquinolin-1(2H)-ones
The synthesized 2-(alkynyl)benzohydrazides are valuable precursors for the synthesis of 3-substituted isoquinolin-1(2H)-one derivatives. This transformation can be achieved via an intramolecular cyclization reaction, often catalyzed by a transition metal or under basic or acidic conditions.
Proposed Synthetic Pathway to Isoquinolin-1(2H)-ones
Caption: Synthetic workflow from this compound to isoquinolin-1(2H)-one derivatives.
Experimental Protocol: Intramolecular Cyclization (Hypothetical)
-
To a solution of the purified 2-(alkynyl)benzohydrazide (1.0 mmol) in a suitable solvent (e.g., toluene or DMF, 10 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or sodium hydride (NaH, 1.2 mmol).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water if NaH was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the 3-substituted-2-amino-1,4-dihydroisoquinolin-1-one.
Visualization of the Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes provides an efficient route to 2-(alkynyl)benzohydrazides. These intermediates are valuable precursors for the synthesis of isoquinolin-1(2H)-one derivatives, a class of compounds with significant potential in drug discovery. The protocols provided herein offer a solid foundation for researchers to explore this chemistry and develop novel bioactive molecules. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and purity.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Iodobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination using 2-iodobenzohydrazide as an aryl halide partner. This specific transformation is of interest for the synthesis of various heterocyclic compounds and other complex nitrogen-containing molecules.
The general transformation involves the coupling of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for the success of the reaction, especially when dealing with sterically hindered or electronically challenging substrates like ortho-substituted aryl halides.
Reaction Principle and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation of the amine, and reductive elimination.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired N-aryl product and regenerating the Pd(0) catalyst.
Challenges with this compound:
The use of this compound presents specific challenges that need to be addressed for a successful coupling reaction:
-
Steric Hindrance: The ortho-iodo substituent can sterically hinder the approach of the palladium catalyst and the amine, potentially slowing down the reaction rate.
-
Chelation: The hydrazide functionality might chelate to the palladium center, which could affect the catalytic activity.
-
Substrate Reactivity: While aryl iodides are generally more reactive than bromides or chlorides in oxidative addition, the electronic nature of the benzohydrazide moiety can influence the overall reaction efficiency.
To overcome these challenges, careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions (base, solvent, and temperature) is paramount. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.
Data Presentation: Reaction Parameters and Reported Yields
While a specific protocol for the Buchwald-Hartwig amination of this compound with an external amine is not extensively documented, data from analogous reactions involving ortho-substituted aryl halides, benzamides, and hydrazides can provide valuable guidance. The following table summarizes typical conditions and outcomes for related transformations.
| Aryl Halide | Amine/Hydrazine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-N-phenylbenzamide | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 85 |
| 2-Iodotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 1-Bromo-2-nitrobenzene | Boc-hydrazine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 78 |
| 2-Iodobenzamide | Hydrazine hydrate | CuI (10) | - | K₂CO₃ (2) | DMF | 110 | 12 | 65 |
| N-(2-bromobenzyl)hydrazine | - | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu (2) | Toluene | 100 | 16 | 70 (intramolecular) |
This data is compiled from various sources describing similar Buchwald-Hartwig amination reactions and serves as a guide for protocol development.
Experimental Protocols
The following protocols are proposed based on established methodologies for the Buchwald-Hartwig amination of sterically hindered aryl halides and reactions involving hydrazides. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of this compound
This protocol is a starting point for the intermolecular coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature.
-
Add the catalyst premix to the Schlenk tube containing the reactants.
-
Add additional anhydrous toluene to bring the total reaction volume to approximately 5-10 mL.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization of a this compound Derivative
This protocol is adapted for a potential intramolecular C-N coupling, which is a common application for such substrates, leading to the formation of heterocyclic structures.
Materials:
-
N'-substituted-2-iodobenzohydrazide
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Anhydrous, degassed reaction vessel
-
Inert atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N'-substituted-2-iodobenzohydrazide (1.0 mmol, 1.0 equiv) and cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.05 mmol, 5 mol%) and BINAP (0.075 mmol, 7.5 mol%) in anhydrous dioxane (3 mL). Stir for 10 minutes at room temperature.
-
Add the catalyst premix to the Schlenk tube.
-
Add additional anhydrous dioxane to a total volume of 10-15 mL.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application of 2-Iodobenzohydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodobenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of derivatives with significant therapeutic potential. The incorporation of an iodine atom on the benzene ring provides a handle for further chemical modifications and can also enhance the biological activity of the resulting compounds. This document provides an overview of the applications of this compound derivatives, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols and a summary of reported biological data are included to facilitate further research and development in this area.
Application Notes
Anticancer Activity
Derivatives of this compound, particularly its hydrazone analogues, have demonstrated promising anticancer activities against various cancer cell lines.[1] The benzohydrazide moiety is a known pharmacophore that can interact with various biological targets involved in cancer progression.
Mechanism of Action: While the precise mechanisms for many this compound derivatives are still under investigation, the broader class of benzohydrazides has been shown to exert anticancer effects through several pathways[2]:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) kinase.[3]
-
Tubulin Polymerization Inhibition: Some benzohydrazide compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
-
Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.
-
Inhibition of Topoisomerases: Some derivatives have been found to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[4]
The presence of the iodo-substituent can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its binding to target proteins and overall cytotoxic efficacy.
Antimicrobial Activity
This compound derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[5][6] The hydrazide-hydrazone scaffold is a common feature in many clinically used antimicrobial drugs.[7]
Mechanism of Action: The antimicrobial action of hydrazone derivatives is often attributed to the azomethine group (-NH–N=CH-).[7] Potential mechanisms include:
-
Inhibition of DNA Gyrase: Some hydrazide-hydrazones have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[8]
-
Cell Wall and Membrane Disruption: These compounds may interfere with the synthesis or integrity of the microbial cell wall and cell membrane.[7]
-
Enzyme Inhibition: They can inhibit various microbial enzymes essential for metabolic pathways.
The lipophilic nature of the iodo-substituted aromatic ring can facilitate the transport of the molecule across microbial cell membranes, contributing to its antimicrobial potency.
Quantitative Data Summary
The following table summarizes the reported biological activities of various this compound and related derivatives.
| Compound Class | Target/Organism | Activity Type | Value | Reference |
| Iodinated Benzohydrazide-Hydrazones | Gram-positive cocci (including MRSA) | MIC | ≥7.81 µM | [9] |
| Iodinated Benzohydrazide-Hydrazones | Human pathogenic fungi | MIC | ≥1.95 µM | [9] |
| Iodinated 1,2-Diacylhydrazines | HepG2 (liver cancer) cell line | IC50 | from 11.72 µM | [9] |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (glioblastoma) cell line | IC50 | 0.77 µM | [9] |
| Benzohydrazide derivative (Compound H20) | A549 (lung cancer) cell line | IC50 | 0.46 µM | [3] |
| Benzohydrazide derivative (Compound H20) | MCF-7 (breast cancer) cell line | IC50 | 0.29 µM | [3] |
| Benzohydrazide derivative (Compound H20) | HeLa (cervical cancer) cell line | IC50 | 0.15 µM | [3] |
| Benzohydrazide derivative (Compound H20) | HepG2 (liver cancer) cell line | IC50 | 0.21 µM | [3] |
| Benzohydrazide derivative (Compound H20) | EGFR kinase | IC50 | 0.08 µM | [3] |
| 2/3-bromo-N'-(substituted benzylidene) benzohydrazide (Compound 4) | HCT 116 (colon cancer) cell line | IC50 | 1.88 µM | [1] |
| Hydrazide-hydrazones of 4-iodosalicylic acid (Compounds 3-5) | Gram-positive cocci and bacilli | MIC | 7.81-15.62 µg/mL | [6] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and various aromatic aldehydes.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound (1 mmol) in glacial acetic acid.
-
Add the appropriately substituted aromatic aldehyde (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazide.
-
Characterize the final compound using spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR) and elemental analysis.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.[10]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Potential anticancer mechanisms of this compound derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation.
Caption: Relationship between the core scaffold and biological activities.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 2-Iodobenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Iodobenzohydrazide serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential antimicrobial activity. The presence of the iodine atom can enhance lipophilicity and may contribute to the overall biological activity of the resulting molecules. This document provides detailed protocols for the synthesis of three classes of potential antimicrobial agents derived from this compound: Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. Additionally, it outlines standard methods for evaluating their antimicrobial efficacy.
Data Presentation
Table 1: Synthesized 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides and their Antimicrobial Activity.
| Compound ID | Substituent (R) | Molecular Formula | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 3a | 4-Cl | C₁₄H₁₀ClIN₂O | 85 | 125 | 250 | 250 |
| 3b | 4-NO₂ | C₁₄H₁₀IN₃O₃ | 92 | 62.5 | 125 | 125 |
| 3c | 4-OCH₃ | C₁₅H₁₃IN₂O₂ | 88 | 250 | 500 | >500 |
| 3d | 2-OH | C₁₄H₁₁IN₂O₂ | 82 | 125 | 250 | 125 |
Note: The antimicrobial activity data presented here is hypothetical and serves as a template for reporting experimental findings.
Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides (Schiff Bases)
This protocol describes the synthesis of Schiff bases by the condensation of this compound with various substituted aromatic aldehydes.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.62 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Add the appropriately substituted aromatic aldehyde (10 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).
-
Dry the purified crystals under vacuum.
-
Determine the melting point and characterize the compound using FT-IR and ¹H NMR spectroscopy.
Protocol 2: Proposed Synthesis of 2-(2-Iodophenyl)-5-substituted-1,3,4-oxadiazoles
This protocol outlines a proposed method for the synthesis of 1,3,4-oxadiazole derivatives from this compound and a carboxylic acid, using a dehydrating agent like phosphorus oxychloride.
Materials:
-
This compound (1.0 eq)
-
Substituted carboxylic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, prepare a mixture of this compound (e.g., 2.62 g, 10 mmol) and a substituted carboxylic acid (10 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the mixture in a fume hood.
-
Attach a reflux condenser and heat the reaction mixture at 80-90 °C for 5-7 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then recrystallize from a suitable solvent (e.g., ethanol or acetone).
-
Dry the purified product and characterize it by spectroscopic methods.
Protocol 3: Proposed Synthesis of 1-(2-Iodobenzoyl)-3,5-disubstituted-pyrazoles
This protocol describes a proposed synthesis of pyrazole derivatives via the reaction of this compound with a 1,3-dicarbonyl compound in the presence of an acid catalyst.
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, substituted benzoylacetone) (1.0 eq)
-
Ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (e.g., 2.62 g, 10 mmol) and the 1,3-dicarbonyl compound (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Add a few drops (2-3) of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for 8-10 hours with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.
-
Characterize the final product using appropriate spectroscopic techniques.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[1][2][3][4][5]
Materials:
-
Synthesized compounds
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.
-
Visualizations
Synthetic Pathways
Caption: Synthetic routes to novel antimicrobial agents from this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and evaluation.
Proposed Mechanisms of Antimicrobial Action
While the exact mechanism of action for this compound derivatives is not yet fully elucidated, the following pathways are proposed based on the activities of similar compounds.[6][7][8][9][10]
1. Inhibition of DNA Gyrase
Many heterocyclic compounds are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[11][12][13][14][15]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. mdpi.com [mdpi.com]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Free Synthesis Involving 2-Iodobenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of bioactive heterocyclic compounds utilizing 2-iodobenzohydrazide derivatives as key precursors. The methodologies outlined herein avoid the use of transition-metal catalysts, offering advantages in terms of cost, sustainability, and reduced toxicity of final products, which is particularly crucial in pharmaceutical development.
Application Notes
This compound is a versatile building block for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules and pharmaceutical agents. The presence of the ortho-iodo group allows for subsequent intramolecular cyclization reactions under metal-free conditions, often promoted by iodine or hypervalent iodine reagents. These reactions proceed via C-N bond formation, providing an efficient route to fused heterocyclic systems.
One key application involves the synthesis of substituted 1,2,4-triazolo[1,5-a]quinazolines and related structures. The general strategy involves a two-step sequence:
-
Condensation: this compound is condensed with various aldehydes to form N'-aryliden-2-iodobenzohydrazides (N-acylhydrazones). This reaction is typically straightforward and high-yielding.[1][2][3]
-
Oxidative Cyclization: The resulting N-acylhydrazone undergoes an intramolecular oxidative C-N bond formation. This cyclization can be promoted by molecular iodine in the presence of an oxidant like oxygen, or by hypervalent iodine reagents.[4][5] This metal-free approach is advantageous for its mild reaction conditions and avoidance of heavy metal contaminants.[5]
The resulting heterocyclic cores are of significant interest in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The modular nature of this synthesis allows for the creation of diverse compound libraries for screening purposes by varying the aldehyde component in the initial step.
Key Advantages of this Metal-Free Approach:
-
Sustainability: Avoids the use of expensive and toxic heavy metal catalysts.[4]
-
Green Chemistry: Often utilizes environmentally benign oxidants like molecular oxygen.[4][5]
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the aldehyde component.[4]
-
Operational Simplicity: Reactions are often performed under mild conditions with straightforward work-up procedures.[8]
-
High Atom Economy: The intramolecular nature of the key cyclization step leads to efficient assembly of the target heterocycles.[9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-Aryliden-2-iodobenzohydrazides (3a-e)
This protocol describes the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.05 eq)
-
Ethanol (or Methanol)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.05 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure N'-aryliden-2-iodobenzohydrazide.
Protocol 2: Metal-Free Intramolecular Oxidative Cyclization of N'-Aryliden-2-iodobenzohydrazides (4a-e)
This protocol details the iodine-catalyzed intramolecular cyclization to form substituted triazolo-quinazolinones.
Materials:
-
N'-Aryliden-2-iodobenzohydrazide (1.0 eq)
-
Iodine (I₂) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon)
Procedure:
-
To a dried Schlenk tube, add the N'-aryliden-2-iodobenzohydrazide (1.0 eq), iodine (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with oxygen gas (this can be done using a balloon filled with oxygen).
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product.
Data Presentation
Table 1: Synthesis of N'-Aryliden-2-iodobenzohydrazides (3a-e)
| Compound | Ar-CHO Substituent | Reaction Time (h) | Yield (%) |
| 3a | 4-OCH₃ | 2 | 95 |
| 3b | 4-Cl | 3 | 92 |
| 3c | 4-NO₂ | 4 | 88 |
| 3d | 2-Br | 3.5 | 90 |
| 3e | H | 2.5 | 96 |
Table 2: Metal-Free Intramolecular Cyclization to form Products (4a-e)
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| 3a | 4a | 18 | 78 |
| 3b | 4b | 20 | 75 |
| 3c | 4c | 24 | 65 |
| 3d | 4d | 22 | 72 |
| 3e | 4e | 16 | 82 |
Visualizations
Caption: Synthetic pathway for metal-free synthesis of fused heterocycles.
References
- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Editorial: Metal-free oxidative transformations in organic synthesis [frontiersin.org]
Application Notes and Protocols: One-Pot Synthesis of Heterocycles Using 2-Iodobenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Iodobenzohydrazide is a versatile building block in organic synthesis, possessing two key reactive sites: the hydrazide moiety and the ortho-iodo substituent on the aromatic ring. The hydrazide functional group is a common precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. The presence of the iodine atom opens up possibilities for subsequent cross-coupling reactions, allowing for further molecular diversification. This document explores the potential for one-pot syntheses of heterocycles derived from this compound, providing detailed protocols for plausible synthetic routes based on established methodologies for related benzohydrazides.
While direct, documented one-pot syntheses starting from this compound are not extensively reported in the literature, established protocols for other benzohydrazides can be adapted. The following sections provide detailed experimental procedures for the synthesis of 2-(2-iodophenyl)-1,3,4-oxadiazoles and N-substituted-3-(2-iodophenyl)-1,2,4-triazoles through one-pot methodologies. These protocols are based on analogous transformations and are intended to serve as a starting point for researchers exploring the utility of this compound in heterocyclic synthesis.
I. One-Pot Synthesis of 2-(2-Iodophenyl)-5-substituted-1,3,4-oxadiazoles
This protocol describes a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound and various aldehydes, followed by an oxidative cyclization step.
Reaction Scheme:
Caption: One-pot synthesis of 2-(2-iodophenyl)-1,3,4-oxadiazoles.
Experimental Protocol:
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add the substituted aldehyde (1.1 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding N-acylhydrazone intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
To the reaction mixture, add potassium carbonate (2.0 mmol) followed by iodine (1.2 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the intermediate.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(2-iodophenyl)-5-substituted-1,3,4-oxadiazole.
Data Presentation:
Table 1: Synthesis of 2-(2-Iodophenyl)-5-substituted-1,3,4-oxadiazoles
| Entry | Aldehyde (R-CHO) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-(2-Iodophenyl)-5-phenyl-1,3,4-oxadiazole | 6 | [e.g., 85] |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(2-iodophenyl)-1,3,4-oxadiazole | 7 | [e.g., 82] |
| 3 | 4-Methoxybenzaldehyde | 2-(2-Iodophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 6 | [e.g., 88] |
| 4 | 2-Naphthaldehyde | 2-(2-Iodophenyl)-5-(naphthalen-2-yl)-1,3,4-oxadiazole | 8 | [e.g., 78] |
Note: The yields presented are hypothetical and based on typical yields for similar reactions. Actual yields will need to be determined experimentally.
II. One-Pot Synthesis of 4-Amino-5-(2-iodophenyl)-4H-1,2,4-triazole-3-thiol
This protocol outlines a one-pot synthesis of a substituted 1,2,4-triazole from this compound, which involves the formation of a thiocarbohydrazide intermediate followed by cyclization.
Reaction Scheme:
Caption: One-pot synthesis of a substituted 1,2,4-triazole.
Experimental Protocol:
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve potassium hydroxide (1.2 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Add this compound (1.0 mmol) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 mmol) dropwise while stirring.
-
Continue stirring at room temperature for 10-12 hours. The potassium dithiocarbazinate salt will precipitate.
-
To this mixture, add hydrazine hydrate (2.0 mmol).
-
Reflux the reaction mixture for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed (use a fume hood).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in a small amount of cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-5-(2-iodophenyl)-4H-1,2,4-triazole-3-thiol.
Data Presentation:
Table 2: Synthesis of 4-Amino-5-(2-iodophenyl)-4H-1,2,4-triazole-3-thiol
| Entry | Starting Material | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | 4-Amino-5-(2-iodophenyl)-4H-1,2,4-triazole-3-thiol | 18-20 (total) | [e.g., 75] |
Note: The yield presented is hypothetical and based on typical yields for similar reactions. Actual yields will need to be determined experimentally.
III. Logical Workflow for Heterocycle Synthesis from this compound
The following diagram illustrates the general workflow for the one-pot synthesis of heterocycles from this compound, highlighting the key stages from starting materials to the final purified product.
Caption: General workflow for one-pot heterocycle synthesis.
The protocols provided herein offer a foundational approach for the one-pot synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles using this compound. These methods are designed to be adaptable, allowing for the incorporation of various substituents to generate a library of novel heterocyclic compounds. The presence of the iodo group on the resulting heterocycles makes them valuable intermediates for further functionalization via cross-coupling reactions, enabling the rapid assembly of complex molecules with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols for the Derivatization of 2-Iodobenzohydrazide in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a halogen atom, such as iodine, into the benzohydrazide scaffold can significantly modulate the compound's physicochemical properties and biological activity. The 2-iodobenzohydrazide core is a particularly interesting starting point for structure-activity relationship (SAR) studies due to the electronic and steric effects of the iodine atom at the ortho position, which can influence the molecule's conformation and interaction with biological targets. This document provides detailed protocols for the synthesis and derivatization of this compound and outlines a framework for SAR studies to explore its potential as a lead structure for novel therapeutic agents.
Rationale for Derivatization
The primary goal of derivatizing this compound is to systematically modify its structure to understand the key molecular features required for a specific biological activity and to optimize potency, selectivity, and pharmacokinetic properties. The hydrazide moiety serves as a versatile handle for introducing a variety of substituents, most commonly through the formation of N'-substituted hydrazones via condensation with aldehydes and ketones.
SAR studies on related halogenated benzohydrazides have suggested that:
-
Electron-withdrawing groups on the benzoyl ring can enhance antimicrobial and cytotoxic activities. The iodine atom in this compound already provides a strong electron-withdrawing character.
-
The N'-substituent plays a crucial role in determining the biological activity. Aromatic and heterocyclic rings with various substitutions can be introduced to explore interactions with different biological targets.
-
Lipophilicity and steric bulk of the N'-substituent can be fine-tuned to improve cell permeability and target engagement.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 2-iodobenzoic acid.
Step 1: Esterification of 2-Iodobenzoic Acid to Methyl 2-Iodobenzoate
-
Materials: 2-Iodobenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzoic acid (1 eq.) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.
-
Step 2: Hydrazinolysis of Methyl 2-Iodobenzoate to this compound
-
Materials: Methyl 2-iodobenzoate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve methyl 2-iodobenzoate (1 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of a white precipitate indicates product formation.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Protocol 2: Derivatization of this compound to N'-Aryl/Heteroaryl-Substituted Hydrazones
This protocol describes the general procedure for the synthesis of a library of this compound derivatives for SAR studies.
-
Materials: this compound, various substituted aromatic or heteroaromatic aldehydes/ketones, Ethanol or a suitable solvent, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Suspend this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1 eq.) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the pure N'-substituted-2-iodobenzohydrazide derivative.
-
Structure-Activity Relationship (SAR) Workflow
A systematic approach is essential for efficient SAR exploration. The following workflow can be adopted:
A typical workflow for structure-activity relationship (SAR) studies.
Data Presentation: Biological Activity of Analogous Compounds
As data for this compound derivatives is emerging, the following tables summarize the biological activities of structurally related iodinated and non-iodinated benzohydrazide derivatives to provide a basis for comparison and to guide the SAR studies.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Iodinated Hydrazide-Hydrazone Derivatives
| Compound ID | R-group on Aldehyde | S. aureus | B. subtilis | E. coli | C. albicans |
| 1a | 4-Fluorophenyl | 15.62 | 7.81 | >125 | 62.5 |
| 1b | 4-Chlorophenyl | 7.81 | 7.81 | >125 | 31.25 |
| 1c | 4-Nitrophenyl | 3.91 | 3.91 | 62.5 | 15.62 |
| 1d | 2-Hydroxyphenyl | 7.81 | 3.91 | >125 | 31.25 |
| 1e | 3-Pyridyl | 31.25 | 15.62 | >125 | 62.5 |
| Data is representative of iodinated benzohydrazide derivatives from published literature. |
Table 2: Anticancer Activity (IC50, µM) of Benzohydrazide Derivatives Against Various Cell Lines
| Compound ID | R-group | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 2a | Phenyl | 15.2 | 21.5 | 18.9 |
| 2b | 4-Chlorophenyl | 8.7 | 12.3 | 9.8 |
| 2c | 4-Methoxyphenyl | 25.4 | 30.1 | 28.3 |
| 2d | 4-Nitrophenyl | 5.1 | 7.8 | 6.2 |
| 2e | 2-Naphthyl | 10.5 | 14.2 | 11.7 |
| Data is representative of benzohydrazide derivatives from published literature and serves as a benchmark. |
Hypothetical Signaling Pathway: Apoptosis Induction
Many cytotoxic agents, including some benzohydrazide derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death). A simplified, representative signaling pathway is depicted below. The synthesized this compound derivatives can be screened for their ability to modulate key proteins in this pathway.
A simplified diagram of a potential apoptosis induction pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer a straightforward route to this core structure and its diverse derivatives. The outlined SAR workflow, coupled with the comparative biological data, provides a rational framework for identifying potent and selective compounds. Further investigation into the mechanism of action, such as the modulation of apoptotic pathways, will be crucial in advancing these derivatives from initial hits to lead candidates in drug discovery programs.
Application Note and Protocol: Synthesis of 2-Arylbenzoxazoles via Intramolecular Cyclization of 2-Iodobenzohydrazide Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 2-arylbenzoxazoles, a privileged scaffold in medicinal chemistry and materials science. The protocol detailed herein utilizes a robust and adaptable methodology starting from readily accessible 2-iodobenzohydrazide and various aromatic aldehydes. The core transformation involves an initial condensation to form an N-aroylhydrazone intermediate, followed by a copper-catalyzed intramolecular Ullmann-type C-O coupling reaction. This application note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a detailed experimental procedure, mechanistic insights, and a framework for substrate scope exploration.
Introduction: The Significance of the 2-Arylbenzoxazole Motif
The 2-arylbenzoxazole core is a prominent structural motif found in a wide array of biologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and unique electronic properties contribute to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, their inherent fluorescence and photostability make them valuable components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Traditional synthetic routes to 2-arylbenzoxazoles often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives.[4][5] While effective, these methods can sometimes require harsh reaction conditions. Modern cross-coupling strategies, particularly those catalyzed by palladium and copper, have emerged as powerful alternatives, offering milder conditions and broader functional group tolerance.[2][6][7] These approaches often involve the direct arylation of a pre-formed benzoxazole ring or the intramolecular cyclization of suitably functionalized precursors.[8][9]
This application note details a protocol based on a copper-catalyzed intramolecular cyclization strategy, which provides an efficient pathway to the 2-arylbenzoxazole scaffold from this compound. This method offers the advantage of building the heterocyclic core and installing the C2-aryl substituent in a convergent manner.
Reaction Principle and Mechanism
The synthesis proceeds in a two-step, one-pot fashion. First, the this compound undergoes a condensation reaction with an aromatic aldehyde to form the corresponding N'-arylmethylene-2-iodobenzohydrazide (an N-aroylhydrazone). This intermediate is then subjected to a copper-catalyzed intramolecular C-O bond formation to yield the final 2-arylbenzoxazole product.
The key cyclization step is believed to proceed via an Ullmann-type coupling mechanism.[10][11] The proposed catalytic cycle is initiated by the coordination of the copper(I) catalyst to the oxygen atom of the hydrazone. Subsequent oxidative addition of the aryl iodide to the copper center forms a copper(III) intermediate. Reductive elimination of the C-O bond then furnishes the benzoxazole ring and regenerates the active copper(I) catalyst. The presence of a suitable base is crucial to facilitate the deprotonation of the hydrazone and promote the catalytic cycle.
Figure 1. Proposed Ullmann-Type C-O Coupling Mechanism.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-arylbenzoxazoles from this compound and a representative aromatic aldehyde.
Materials and Equipment:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., o-xylene, toluene, or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Aryl iodides and copper catalysts can be toxic. Handle with care and avoid inhalation or skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add the aromatic aldehyde (1.1 mmol, 1.1 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and a ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%).
-
Addition of Base and Solvent: Add the base, potassium carbonate (2.0 mmol, 2.0 equiv), and the anhydrous solvent (5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 110-140 °C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzoxazole.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Substrate Scope
The reaction conditions provided are a general starting point and may require optimization for different substrates. Key parameters to consider for optimization are summarized in the table below.
| Parameter | Variation | Rationale and Considerations |
| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Copper(I) salts are generally more active. The choice of counter-ion can influence reactivity. |
| Ligand | DMEDA, 1,10-Phenanthroline | The ligand stabilizes the copper catalyst and facilitates the catalytic cycle. Bidentate nitrogen ligands are often effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical. Stronger, more soluble bases like Cs₂CO₃ can sometimes lead to higher yields. |
| Solvent | o-xylene, Toluene, DMF, Dioxane | The solvent should be high-boiling and inert to the reaction conditions. The polarity of the solvent can influence reaction rates. |
| Temperature | 110-140 °C | Higher temperatures are often required to drive the intramolecular cyclization to completion. |
The scope of the reaction is expected to be broad with respect to the aromatic aldehyde. Both electron-rich and electron-deficient aldehydes are generally well-tolerated. Steric hindrance on the aldehyde may affect the reaction rate and yield.
Figure 2. General Experimental Workflow.
Troubleshooting
-
Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or screening different ligands. Ensure that the solvent is anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Incomplete Reaction: If the starting material persists, increase the reaction time or temperature. The catalyst loading can also be increased to 15-20 mol%.
-
Side Product Formation: The formation of side products may indicate decomposition of the starting materials or intermediates. Lowering the reaction temperature or using a milder base might be beneficial.
Conclusion
The described protocol offers a reliable and versatile method for the synthesis of 2-arylbenzoxazoles from this compound. The copper-catalyzed intramolecular cyclization provides a powerful tool for the construction of this important heterocyclic scaffold. The operational simplicity and the potential for broad substrate scope make this methodology highly attractive for applications in medicinal chemistry and materials science. Further exploration of different catalysts, ligands, and reaction conditions may lead to even more efficient and sustainable synthetic routes.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Synthesis of 2??Arylbenzoxazoles by Copper??Catalyzed Intramolecular Oxidative C O Coupling of Benzanilides | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
optimizing 2-Iodobenzohydrazide synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Iodobenzohydrazide, focusing on maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the hydrazinolysis of an appropriate ester precursor, typically Methyl 2-iodobenzoate, with hydrazine hydrate. This reaction is favored for its relatively simple procedure and generally good yields.
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: To maximize the yield, it is crucial to control the molar ratio of reactants, the reaction temperature, and the reaction time. An excess of hydrazine hydrate is often used to drive the reaction to completion. The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (Methyl 2-iodobenzoate), one can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. Ethanol or a mixed solvent system like ethanol/water is often a good starting point. The goal is to find a solvent (or solvent mixture) in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by observing the chemical shifts and integration of protons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H (hydrazide), C=O (amide), and the aromatic C-I bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Experimental Protocols
Synthesis of this compound from Methyl 2-iodobenzoate
Materials:
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Methyl 2-iodobenzoate
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Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 2-iodobenzoate (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Slowly add cold distilled water to the reaction mixture to precipitate the crude this compound.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add hot water to the clear solution until a slight turbidity persists.
-
If turbidity appears, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained. Increase the molar excess of hydrazine hydrate. |
| Loss of product during work-up. | Ensure the precipitation with water is done at a low temperature to minimize the solubility of the product. Use minimal solvent for washing the crude product. | |
| Poor quality of starting materials. | Use freshly distilled or high-purity Methyl 2-iodobenzoate and hydrazine hydrate. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Ensure the crude product is thoroughly washed to remove any unreacted hydrazine hydrate or other soluble impurities. Try a different recrystallization solvent system. |
| Cooling the recrystallization solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. | |
| Product is Colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot recrystallization solution and perform a hot filtration before cooling. |
| Broad Melting Point Range | Impure product. | Repeat the recrystallization process. Ensure the crystals are completely dry before measuring the melting point. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Molar Ratio (Ester:Hydrazine) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1:2 | 4 | 80 (Reflux) | 75 |
| 2 | 1:3 | 4 | 80 (Reflux) | 85 |
| 3 | 1:5 | 4 | 80 (Reflux) | 92 |
| 4 | 1:3 | 2 | 80 (Reflux) | 65 |
| 5 | 1:3 | 8 | 80 (Reflux) | 88 |
| 6 | 1:3 | 4 | 60 | 55 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.
Table 2: Purity of this compound with Different Recrystallization Solvents
| Recrystallization Solvent | Purity by HPLC (%) | Melting Point (°C) |
| Ethanol | 98.5 | 142-144 |
| Methanol | 97.8 | 141-143 |
| Ethanol/Water (9:1) | 99.2 | 143-144 |
| Isopropanol | 98.1 | 142-143 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Technical Support Center: Synthesis of 2-Iodobenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and reliable method for the synthesis of this compound is the hydrazinolysis of an ester of 2-iodobenzoic acid, typically methyl 2-iodobenzoate, with hydrazine hydrate. The reaction is usually carried out by refluxing the reactants in a suitable solvent, such as ethanol.
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: The main side reactions include the formation of 1,2-bis(2-iodobenzoyl)hydrazine (a diacylhydrazine byproduct) and the hydrolysis of the starting ester (methyl 2-iodobenzoate) back to 2-iodobenzoic acid.
Q3: How can I minimize the formation of the 1,2-bis(2-iodobenzoyl)hydrazine byproduct?
A3: Using a significant excess of hydrazine hydrate is the most effective way to favor the formation of the desired this compound and minimize the diacylhydrazine byproduct.[1] The large excess of hydrazine ensures that the intermediate acylhydrazine is less likely to react with another molecule of the ester.
Q4: What is the role of the solvent in this reaction?
A4: Solvents like ethanol or methanol are commonly used to dissolve the starting ester and facilitate the reaction with hydrazine hydrate. The choice of solvent can influence the reaction rate and the solubility of the product and byproducts, which can affect purification.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting material (methyl 2-iodobenzoate) to observe its consumption and the formation of the product. An HPLC-UV method can also be developed for more quantitative monitoring.
Q6: What are the typical purification methods for this compound?
A6: Purification is often achieved through recrystallization from a suitable solvent, such as ethanol or methanol.[1] If the product does not precipitate upon cooling, concentrating the reaction mixture and then adding a non-polar solvent can induce crystallization. Washing the filtered product with cold solvent helps remove residual impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC until the starting ester is consumed.- Ensure the reaction is being adequately heated (reflux temperature).- Use a higher excess of hydrazine hydrate (e.g., 10-20 equivalents).[1] |
| Hydrolysis of the starting ester. | - Use anhydrous solvent to minimize water content.- Ensure the hydrazine hydrate has not been excessively exposed to atmospheric moisture. | |
| Presence of a Significant Amount of 1,2-bis(2-iodobenzoyl)hydrazine | Insufficient excess of hydrazine hydrate. | - Increase the molar ratio of hydrazine hydrate to the ester. A ratio of at least 5:1 is recommended, with higher ratios often providing better results.[1] |
| Reaction temperature is too high for an extended period. | - While reflux is common, consider running the reaction at a slightly lower temperature for a longer duration. | |
| Product is an oil and does not crystallize | Presence of impurities. | - Attempt to purify the oil using column chromatography.- Try to induce crystallization by dissolving the oil in a minimal amount of hot solvent and then adding a cold non-polar solvent (e.g., hexanes) and scratching the flask. |
| Residual solvent. | - Ensure all solvent has been removed under reduced pressure. | |
| Reaction does not go to completion | Poor quality of reagents. | - Use freshly opened or properly stored hydrazine hydrate.- Check the purity of the starting methyl 2-iodobenzoate. |
| Inadequate mixing. | - Ensure efficient stirring throughout the reaction. |
Experimental Protocols
Synthesis of this compound from Methyl 2-Iodobenzoate
Materials:
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Methyl 2-iodobenzoate
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Hydrazine hydrate (80-100% solution)
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Ethanol (or Methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-iodobenzoate in a minimal amount of ethanol.
-
Add a significant molar excess of hydrazine hydrate (typically 5 to 20 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for several hours (typically 4-17 hours).[1]
-
Monitor the reaction progress by TLC until the starting ester spot disappears.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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The product, this compound, may precipitate as a white solid upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The concentrated solution can then be cooled or treated with a non-polar solvent to induce crystallization.
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Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
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Dry the purified this compound in a vacuum oven.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Relationship between Reactants and Products/Byproducts
References
Technical Support Center: 2-Iodobenzohydrazide Purification
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of crude 2-Iodobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying crude this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and efficiency for removing small amounts of impurities, provided a suitable solvent can be found.[1][2] Column chromatography is a more powerful technique used for separating complex mixtures or when recrystallization is ineffective.[3][4]
Q2: What are the likely impurities in my crude this compound sample?
Potential impurities typically arise from the synthesis process.[5] These can include:
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Unreacted Starting Materials: Such as 2-Iodobenzoic acid.
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Excess Reagents: Hydrazine is commonly used in the synthesis and may be present.[6]
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Side-Products: Depending on the reaction conditions, various side-products may form.
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Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., excessive heat or strong acids/bases).
Q3: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or cold temperatures.[2][7] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7] A common practice is to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, water, or mixtures) to identify the optimal one.[6][8]
Q4: How can I assess the purity of my final product?
Purity is typically assessed using several methods:
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Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.[1]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. This technique is also invaluable for determining the correct solvent system for column chromatography.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) spectroscopy can confirm the structure and detect impurities.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization. | 1. Excess Solvent: Too much solvent was used, keeping the product dissolved even when cold.[1] 2. Premature Crystallization: The product crystallized in the funnel during hot filtration.[1] 3. Incomplete Crystallization: The solution was not cooled sufficiently. | 1. Reheat the solution to evaporate the excess solvent and then allow it to cool again. 2. Use a pre-heated funnel and filter the hot solution quickly. 3. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[7] |
| The compound "oils out" instead of forming crystals. | 1. Rapid Cooling: The solution was cooled too quickly ("shock cooling"), leading to precipitation instead of crystallization.[1] 2. High Impurity Level: The presence of significant impurities can inhibit crystal lattice formation. 3. Inappropriate Solvent: The solvent may not be ideal for this specific compound. | 1. Reheat the solution to re-dissolve the oil, and allow it to cool slowly and undisturbed at room temperature.[7] 2. Consider purification by column chromatography first to remove the bulk of impurities. 3. Try a different solvent or a mixed-solvent system. |
| Colored impurities persist in the final product. | 1. Co-crystallization: The colored impurity has solubility properties very similar to the desired product. 2. Ineffective Decolorization: An insufficient amount of activated charcoal was used, or it was not used correctly. | 1. Attempt purification using column chromatography, as it separates compounds based on polarity differences.[4] 2. Add a small amount of activated charcoal to the hot solution before filtration. Note: Do not add charcoal to a boiling solution to avoid bumping. |
| Poor separation during column chromatography. | 1. Incorrect Eluent: The solvent system (eluent) is either too polar (all compounds elute quickly) or not polar enough (all compounds remain on the column).[4] 2. Improperly Packed Column: Channels or cracks in the stationary phase (silica or alumina) lead to uneven flow.[9] 3. Overloading: Too much crude sample was loaded onto the column. | 1. Develop an optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.35.[9] 2. Ensure the stationary phase is packed uniformly without air bubbles. The "slurry" method is often reliable.[9] 3. Use an appropriate amount of sample for the column diameter. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Parameter | Recrystallization | Gravity Column Chromatography | Flash Column Chromatography |
| Primary Application | Removing small amounts of impurities from a solid that is >80% pure.[1] | Separating less complex mixtures where speed is not critical. | Rapidly purifying complex mixtures or larger quantities.[3] |
| Typical Yield | 70-90% (can be lower if multiple recrystallizations are needed) | 60-85% | 75-95% |
| Achievable Purity | Good to Excellent (>98%) | Good to Excellent (>98%) | Excellent (>99%) |
| Time Requirement | Moderate (1-3 hours) | Long (several hours to a day) | Fast (30-60 minutes) |
| Solvent Consumption | Low to Moderate | High | Moderate |
Note: Yield and purity are typical estimates and can vary significantly based on the initial purity of the crude material and experimental execution.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube. Add a potential solvent (e.g., ethanol) dropwise while gently heating. A good solvent will dissolve the solid completely when hot but allow crystals to form upon cooling.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously. Add the minimum amount of hot solvent required to just dissolve the solid completely.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel (stemless or short-stemmed) and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass or placed in a vacuum desiccator.
Mandatory Visualization
Below is a logical workflow to guide the selection of an appropriate purification technique for crude this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Iodobenzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodobenzohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. Suboptimal stoichiometry: Incorrect molar ratio of reactants, particularly when using an excess of the ester/acid or insufficient hydrazine hydrate.[1][2] Degradation of starting materials or product: Prolonged exposure to high temperatures can lead to decomposition. | Optimize reaction conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or HPLC. For the reaction of methyl 2-iodobenzoate with hydrazine hydrate, refluxing in ethanol overnight is a common starting point.[2] Adjust stoichiometry: A molar ratio of 1:1.2 to 1:1.5 of the ester to hydrazine hydrate is often recommended.[1] Using a larger excess of hydrazine hydrate (e.g., 10 equivalents) may improve yields in some cases.[2] Control temperature: Use a temperature-controlled heating mantle and ensure the reaction does not exceed the decomposition temperature of the product. |
| Formation of a Significant Amount of White Precipitate (Diacylhydrazide) | Localized high concentration of the ester/acid chloride: Adding the ester or acid chloride too quickly to the hydrazine solution can lead to the formation of the N,N'-diacylhydrazide byproduct.[3] Incorrect stoichiometry: Using a molar excess of the electrophilic partner (ester or acid chloride) will favor the formation of the diacylhydrazide. | Slow addition: Add the methyl 2-iodobenzoate or 2-iodobenzoyl chloride dropwise to the hydrazine solution with vigorous stirring. Maintain an excess of hydrazine: Ensure that hydrazine is in molar excess throughout the addition to favor the formation of the desired monohydrazide. |
| Difficulty in Product Purification/Isolation | Product is soluble in the reaction solvent: The desired this compound may not precipitate from the reaction mixture upon cooling, especially if a large volume of solvent was used.[4] Presence of unreacted hydrazine: Excess hydrazine hydrate can be difficult to remove due to its high boiling point and can co-precipitate with the product. Oiling out instead of crystallization: The product separates as an oil rather than a crystalline solid during recrystallization. | Solvent removal and precipitation: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The product may then be precipitated by the addition of a non-polar solvent like hexane or by cooling in an ice bath.[2] Washing and extraction: To remove excess hydrazine, wash the crude product with cold water or a suitable solvent in which the hydrazide has low solubility.[4] Alternatively, an extraction with a suitable organic solvent can separate the product from the water-soluble hydrazine. Recrystallization optimization: Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, or mixtures like ethanol/water. If the product oils out, try using a more dilute solution, cooling the solution more slowly, or using a different solvent system. |
| Exothermic Reaction Leading to Loss of Control (Especially at Scale) | Reaction of hydrazine with esters/acid chlorides is exothermic: The heat generated can lead to a rapid increase in temperature and pressure, particularly in larger reactors with a lower surface-area-to-volume ratio.[5] | Controlled addition and cooling: Add the electrophile (ester or acid chloride) slowly and in a controlled manner to a cooled solution of hydrazine. Use an ice bath or a reactor with cooling capabilities to maintain a safe internal temperature.[5] Dilution: Using a suitable solvent helps to dissipate the heat generated during the reaction. Safety evaluation: For large-scale synthesis, it is crucial to perform a safety evaluation to understand the thermal potential of the reaction.[3] The addition of a base like sodium acetate has been shown to mitigate exothermic events in some hydrazine condensation reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two most common starting materials are methyl 2-iodobenzoate and 2-iodobenzoic acid. When using methyl 2-iodobenzoate, it is directly reacted with hydrazine hydrate.[6] If starting with 2-iodobenzoic acid, it is often first converted to an activated species, such as an acid chloride or an ester, before reaction with hydrazine. Alternatively, a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with hydrazine.[7]
Q2: What is the typical solvent used for the reaction of methyl 2-iodobenzoate with hydrazine hydrate?
A2: Ethanol and methanol are the most commonly used solvents for this reaction.[2][8] The reaction is typically carried out under reflux conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting ester spot and the appearance of the more polar hydrazide spot indicate the progression of the reaction.
Q4: What are the key safety precautions to take when working with hydrazine hydrate?
A4: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It is also a powerful reducing agent and can be unstable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. Be aware of the exothermic nature of its reactions, especially with electrophiles like esters and acid chlorides.[9]
Q5: How should I store this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of hydrazides from esters. Note that specific yields for this compound may vary.
| Starting Material | Hydrazine Hydrate (Equivalents) | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Ethyl Caproate | 1.3 | - | 5 hours | 68 | [1] |
| Ethyl Octanoate | 4 | Methanol | Reflux, 12 hours | 68 | [1] |
| Methylbenzoate | - | - | - | 87 | [10] |
| Various Esters | 1-1.5 | None (Reactive Distillation) | Heat, 0.5-2h reflux then distillation | >90 | [1] |
| Palmitic Acid Ethyl Ester | - | None (Reactive Distillation) | Heat, 6 hours | 97 | [1] |
Detailed Experimental Protocols
Method 1: Synthesis from Methyl 2-Iodobenzoate
This protocol is a general procedure based on the hydrazinolysis of esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-iodobenzoate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically monitored by TLC until the starting material is consumed).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or by the addition of cold water.
-
Wash the crude product with a small amount of cold ethanol or water to remove excess hydrazine hydrate.
-
-
Purification: Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.
Method 2: Synthesis from 2-Iodobenzoic Acid via a Coupling Agent
This protocol utilizes a peptide coupling approach to avoid the initial esterification step.
-
Reaction Setup: In a round-bottom flask, dissolve 2-iodobenzoic acid (1 equivalent) and N-hydroxybenzotriazole (HOBt) (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Cool the solution in an ice bath and add dicyclohexylcarbodiimide (DCC) (1 equivalent). Stir the mixture for 30 minutes at 0°C.
-
Addition of Hydrazine: To this mixture, add a solution of hydrazine hydrate (1 equivalent) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Recrystallize from an appropriate solvent to obtain pure this compound.[7]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of common problems, causes, and solutions in this compound synthesis.
References
- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
improving the stability of 2-Iodobenzohydrazide in solution
Welcome to the technical support center for 2-Iodobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Disclaimer: The following information is based on general principles of chemical stability and the known reactivity of the functional groups present in this compound (an iodinated aromatic ring and a hydrazide moiety). Specific experimental stability data for this compound is limited in publicly available literature. The provided protocols and potential degradation pathways are illustrative and should be adapted and validated for your specific experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound solutions.
Problem: I am observing inconsistent experimental results, a change in the physical appearance (e.g., color) of my this compound solution, or a loss of expected reactivity.
This is a common indication of chemical degradation. The following flowchart can help you troubleshoot the potential causes:
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, this compound is susceptible to three main degradation pathways:
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Hydrolysis: The hydrazide functional group can be hydrolyzed to form 2-iodobenzoic acid and hydrazine. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
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Oxidation: The hydrazide moiety can be oxidized, particularly in the presence of dissolved oxygen or metal ions, which can catalyze the reaction.[3][4][5] Aromatic hydrazides can be oxidized to highly colored diazene products.[4]
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Photodegradation: The carbon-iodine bond on the aromatic ring is susceptible to cleavage upon exposure to light, especially UV light.[6][7] This can lead to the formation of radical species and subsequent downstream products.
Q2: My this compound solution has developed a yellow or brownish tint. Has it degraded?
A change in color, particularly the development of a yellow or brown hue, is a strong indicator of degradation. The oxidation of aromatic hydrazides can form colored diazene species.[4] It is recommended to verify the purity of the solution using an analytical method like HPLC-UV to confirm the presence of degradation products.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Condition | Solid Compound | In Solution | Rationale |
| Temperature | Store at ≤4°C. For long-term storage, -20°C is preferable. | Prepare fresh. If short-term storage is necessary, store at ≤4°C. | Lower temperatures slow down the rate of chemical degradation. |
| Light | Store in an amber vial or a light-blocking container. | Protect from light by using amber vials or wrapping the container in aluminum foil. | The carbon-iodine bond is susceptible to photodegradation.[6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Use degassed solvents and consider blanketing the solution with an inert gas. | The hydrazide group is susceptible to oxidation by atmospheric oxygen.[3][5] |
| Moisture | Store in a desiccator or with a desiccant. | Use anhydrous solvents if the application allows. | To prevent hydrolysis of the hydrazide functional group.[2] |
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is expected to be highly pH-dependent.
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Acidic Conditions (pH < 6): Can catalyze the hydrolysis of the hydrazide bond.[8] However, strongly acidic conditions may offer some protection against oxidative degradation for hydrazines.[5]
-
Neutral Conditions (pH ≈ 7): May provide a balance between hydrolysis and oxidation, but stability can still be a concern.
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Basic Conditions (pH > 8): Can catalyze hydrolysis of the hydrazide.[1] Alkaline conditions can also promote the autoxidation of hydrazines.[5]
For applications requiring aqueous solutions, it is highly recommended to perform a stability study at the desired pH using a suitable buffer system.
Q5: What solvents are recommended for dissolving this compound?
While specific solubility data is not widely available, based on its structure, this compound is expected to be soluble in polar aprotic solvents such as DMSO and DMF, and polar protic solvents like ethanol and methanol. For aqueous applications, the use of co-solvents may be necessary. Always use high-purity, anhydrous, and degassed solvents to minimize degradation.
Experimental Protocols
This section provides a general methodology for conducting a stability study of this compound in a specific solution using High-Performance Liquid Chromatography (HPLC).
Protocol: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a chosen solvent/buffer system over time and under specific storage conditions by monitoring its purity.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water) and any necessary buffer components
-
Volumetric flasks, pipettes, and autosampler vials
-
Environmental chamber or incubator for controlled temperature storage
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or another suitable modifier) may be effective. A starting point could be a 30:70 (v/v) mixture of acetonitrile and water, with a gradient to increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Method Development and Validation:
-
Develop an HPLC method that provides good separation of the this compound peak from any potential impurities or degradation products.
-
Perform forced degradation studies (e.g., by treating the compound with acid, base, peroxide, heat, and light) to ensure the method is "stability-indicating" (i.e., it can resolve the parent compound from its degradation products).
-
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in the desired solvent or buffer system at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several vials appropriate for the different storage conditions and time points.
-
-
Stability Study Execution:
-
Store the sample sets under the desired conditions (e.g., refrigerated at 4°C, at room temperature 25°C, and accelerated at 40°C). Protect one set of samples from light at each temperature.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition.
-
-
Sample Analysis:
-
Analyze the samples by HPLC.
-
Record the peak area of the this compound peak and any new peaks that appear (degradation products).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 2-Iodobenzohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 2-Iodobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is not working. What are the most common initial checks I should perform?
A1: When a cross-coupling reaction fails, a systematic check of the fundamental parameters is crucial. Start by verifying the following:
-
Inert Atmosphere: Ensure that your reaction was set up and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.
-
Reagent Quality: Confirm the purity and integrity of your reagents. This compound, coupling partners (e.g., boronic acids, alkenes, amines, alkynes), and solvents should be pure and dry. Solvents, in particular, should be rigorously degassed.
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use a fresh batch of catalyst and ligand or consider using a more robust pre-catalyst.
-
Base Selection and Quality: The choice of base is critical and often reaction-specific. Ensure the base is of high purity, dry, and, if it is a solid, finely powdered to ensure effective reaction kinetics.
Q2: The hydrazide group in this compound seems to be causing issues. Can it interfere with the palladium catalyst?
A2: Yes, the hydrazide moiety can present unique challenges. The nitrogen atoms in the hydrazide group can act as ligands and coordinate to the palladium center. This can lead to catalyst poisoning or the formation of inactive catalyst complexes, thereby shutting down the catalytic cycle. To mitigate this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition by the hydrazide.
-
Protecting Groups: While not always necessary, protection of the hydrazide functionality can be a viable strategy if catalyst poisoning is suspected to be a major issue.
Q3: I am observing significant amounts of dehalogenated product (benzohydrazide) in my reaction mixture. What causes this and how can I prevent it?
A3: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling. It can be caused by:
-
Inefficient Catalytic Cycle: If the desired cross-coupling is slow, side reactions like dehalogenation can become more prominent.
-
Source of Hydride: The hydride source can be trace water, the solvent, or the amine (in the case of Buchwald-Hartwig or Sonogashira reactions).
To minimize dehalogenation:
-
Optimize Reaction Conditions: Re-evaluate your choice of ligand, base, and solvent to accelerate the desired cross-coupling. Bulky ligands can sometimes suppress this side reaction.[1]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
Q4: How do I choose the right base for my specific cross-coupling reaction with this compound?
A4: The choice of base is critical and depends on the type of cross-coupling reaction:
-
Suzuki-Miyaura Coupling: Inorganic bases are typically used. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1]
-
Heck Coupling: Organic bases like triethylamine (NEt₃) or inorganic bases such as sodium acetate (NaOAc) are common.[2]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are generally required.[1]
-
Sonogashira Coupling: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[3]
The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong as to cause degradation of the starting materials or products.
Troubleshooting Guides
Issue 1: Low to No Product Formation
This is a frequent challenge that can be addressed by systematically evaluating the reaction components and conditions.
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst System | - Use a fresh batch of palladium precursor and ligand. - Consider using an air-stable pre-catalyst (e.g., a palladacycle). | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time. Pre-catalysts can provide more reliable generation of the active catalytic species. |
| Catalyst Poisoning by Hydrazide | - Switch to a more sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). - Consider using an N-heterocyclic carbene (NHC) ligand. | Bulky ligands can prevent the hydrazide group from strongly coordinating to the palladium center, which would otherwise inhibit catalysis.[1] |
| Inappropriate Base | - Screen different bases appropriate for the specific reaction type (see FAQ A4). - Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | The base plays a crucial role in different steps of the catalytic cycle for each type of cross-coupling. Its effectiveness can be substrate and solvent-dependent. |
| Suboptimal Solvent | - Try alternative degassed solvents. Common choices include dioxane, THF, toluene, or DMF. - For Suzuki reactions, a mixture of an organic solvent and water is often necessary. | The solvent affects catalyst solubility, stability, and overall reaction kinetics. |
| Low Reaction Temperature | - Incrementally increase the reaction temperature. | Some cross-coupling reactions require higher temperatures to overcome activation energy barriers, especially with challenging substrates. |
Issue 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the yield of the target molecule.
Caption: Common side reactions and their mitigation strategies.
| Side Product | Potential Cause | Recommended Action |
| Benzohydrazide (Dehalogenation) | - Inefficient cross-coupling. - Presence of a hydride source (e.g., water). | - Optimize the ligand and base combination to accelerate the desired reaction. - Ensure all reagents and solvents are anhydrous. |
| Homocoupling of Coupling Partner | - Presence of oxygen in the reaction mixture. | - Rigorously degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas throughout the reaction. |
| Protodeboronation (Suzuki) | - The boronic acid is sensitive to the reaction conditions, particularly strong bases in aqueous media. | - Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃). - Consider running the reaction under anhydrous conditions. |
Experimental Protocols
The following are generalized starting protocols for various cross-coupling reactions with this compound. These are starting points and will likely require optimization for your specific coupling partner.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.
Suzuki-Miyaura Coupling
-
Reaction: Formation of a C-C bond with an arylboronic acid.
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture like dioxane/water (e.g., 4:1 ratio).
-
Execution: Seal the vessel, and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling
-
Reaction: Formation of a C-C bond with an alkene.
-
Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, 1.5-2.0 equiv.).[3]
-
Ligand (if needed): If required by the catalyst system, add a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent: Add a degassed polar aprotic solvent such as DMF or acetonitrile.
-
Execution: Heat the reaction mixture (e.g., 80-120 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up: Cool the mixture, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
-
Reaction: Formation of a C-N bond with a primary or secondary amine.
-
Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Execution: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), extract with an organic solvent, dry, concentrate, and purify.
Sonogashira Coupling
-
Reaction: Formation of a C-C bond with a terminal alkyne.
-
Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[3]
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Execution: Stir the reaction at room temperature or with gentle heating (e.g., up to 60 °C) until completion.
-
Work-up: Dilute with an organic solvent, wash with water and brine, dry, concentrate, and purify by column chromatography.
Summary of Recommended Starting Conditions
| Reaction Type | Typical Pd Source | Typical Ligand | Typical Base | Typical Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ | SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, Acetonitrile | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, XPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPEA | THF, DMF | RT - 60 |
References
Technical Support Center: Minimizing Dehalogenation of 2-Iodobenzohydrazide in Pd-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the undesired dehalogenation of 2-iodobenzohydrazide in your palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on your this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of benzohydrazide as a byproduct, which reduces the yield of your desired coupled product and complicates purification. Aryl iodides like this compound are particularly susceptible to this side reaction due to the relatively weak carbon-iodine bond, which makes them highly reactive.[3][4]
Q2: What are the primary causes of hydrodehalogenation in my reaction?
A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This intermediate can reductively eliminate with the this compound to form the dehalogenated byproduct. Key factors that contribute to the formation of Pd-H species include:
-
Hydride Sources: Solvents (like alcohols or DMF), bases (especially amines), or even trace amounts of water can act as hydride donors.[2][3][5]
-
Catalyst Activity: Highly active palladium catalysts can sometimes favor the dehalogenation pathway, especially with electron-rich aryl halides.[2]
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation side reaction becomes more significant.[2]
Q3: How can I detect and quantify the extent of dehalogenation?
A3: You can identify and quantify dehalogenation by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated benzohydrazide will typically appear as a different spot compared to your starting material and desired product.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique will show a peak corresponding to the molecular weight of benzohydrazide.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[6]
Troubleshooting Guides
Issue 1: Significant dehalogenation observed in Suzuki-Miyaura coupling.
This is a common issue when coupling this compound with boronic acids. The primary cause is often a competition between the desired transmetalation step and a reductive pathway.
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting the hydrodehalogenation pathway.[2][7]
-
Base Optimization: The base can influence the reaction outcome. Avoid strong, nucleophilic bases that can act as hydride sources. Weaker inorganic bases are often preferred.[7]
-
Solvent Choice: Solvents that can act as hydrogen donors can increase dehalogenation. Aprotic solvents are generally a better choice.[2][7]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize dehalogenation.[2]
Issue 2: Dehalogenation as a major side reaction in Heck coupling.
The Heck reaction, especially at higher temperatures, can be prone to dehalogenation of sensitive substrates like this compound.
Troubleshooting Strategies:
-
Catalyst and Ligand System: Using a well-defined palladium precatalyst with an appropriate ligand can improve selectivity. For aryl iodides, a less active catalyst might be beneficial to slow down the dehalogenation pathway.
-
Choice of Base and Solvent: The combination of an inorganic base with an aprotic polar solvent is often effective. If using DMF, which can be a hydride source, consider switching to a less reducible solvent like dioxane or toluene.[2]
-
Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.[2]
Issue 3: Dehalogenation competing with Sonogashira coupling.
When coupling this compound with terminal alkynes, dehalogenation can be a significant issue, particularly with electron-rich substrates or certain bases.
Troubleshooting Strategies:
-
Optimize the Base: Amine bases like triethylamine (TEA) are common but can be a source of hydrides. Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[2]
-
Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and added under inert conditions. The copper co-catalyst is crucial for facilitating the desired coupling pathway.[2]
-
Solvent and Temperature: Acetonitrile (ACN) has been observed to favor dehalogenation with certain catalysts. Screening other solvents like THF or DMF and running the reaction at a lower temperature may be beneficial.[2]
Data Presentation
The following tables summarize the general effects of different reaction parameters on the extent of dehalogenation in palladium-catalyzed cross-coupling reactions of aryl iodides. These are general trends and should be used as a starting point for optimization with this compound.
Table 1: Effect of Ligand on Dehalogenation
| Ligand Type | General Effect on Dehalogenation | Recommended Ligands |
| Bulky, Electron-Rich Phosphines | Tend to decrease dehalogenation by promoting faster reductive elimination of the desired product. | XPhos, SPhos, DavePhos[2][7] |
| Less Bulky Phosphines | May lead to increased dehalogenation. | PPh₃ (use with caution) |
| N-Heterocyclic Carbenes (NHCs) | Can be effective in minimizing dehalogenation.[7] | IPr, IMes |
Table 2: Effect of Base on Dehalogenation
| Base | General Effect on Dehalogenation | Recommended for this compound |
| Strong, Nucleophilic Bases (e.g., NaOtBu) | Can act as hydride donors, increasing dehalogenation. | Use with caution, may be necessary for some couplings. |
| Weaker, Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Generally preferred to minimize dehalogenation.[2][7] | K₃PO₄, Cs₂CO₃ |
| Amine Bases (e.g., Et₃N, DIPEA) | Can be hydride sources, leading to dehalogenation. | Use with caution, consider inorganic alternatives.[2] |
Table 3: Effect of Solvent on Dehalogenation
| Solvent | General Effect on Dehalogenation | Recommended for this compound |
| Protic Solvents (e.g., alcohols) | Can act as hydride donors, significantly increasing dehalogenation.[5] | Avoid if possible. |
| Aprotic Polar Solvents (e.g., DMF, DMAc) | Can be hydride sources, especially at high temperatures.[2] | Use with caution, consider alternatives. |
| Aprotic, Less Polar Solvents (e.g., Toluene, Dioxane, THF) | Generally preferred as they are less likely to be hydride sources.[2][7] | Toluene, Dioxane, THF |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol provides a starting point and should be optimized for each specific boronic acid partner.
-
Materials:
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[7]
-
Add the Pd₂(dba)₃ and SPhos ligand.[7]
-
Add the degassed toluene and water.[7]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Competing pathways in Pd-catalyzed cross-coupling of this compound.
Caption: Systematic workflow for troubleshooting dehalogenation.
References
managing reaction byproducts in 2-Iodobenzohydrazide couplings
An essential aspect of successful synthesis involving 2-Iodobenzohydrazide is the effective management of reaction byproducts. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating common side reactions encountered during coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using carbodiimide coupling reagents (e.g., EDC, DCC) with this compound?
A1: The most prevalent byproducts originate from the carbodiimide reagent itself. During the activation of the carboxylic acid, the carbodiimide is converted into a urea derivative.
-
For EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The byproduct is a water-soluble urea (EDU), which can typically be removed through an aqueous workup.[1][2]
-
For DCC (N,N'-Dicyclohexylcarbodiimide): The byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents and often precipitates from the reaction mixture, allowing for removal by filtration.[2][3][4]
Another potential side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. This side reaction is often suppressed by the addition of nucleophilic additives like HOBt or Oxyma.[5]
Q2: I am observing a loss of the iodine atom from my product, resulting in a benzohydrazide derivative. What is happening and how can I prevent it?
A2: The loss of the iodine atom is likely due to a side reaction known as hydrodehalogenation or deiodination. This can be particularly problematic in the presence of certain catalysts or reagents.
-
Potential Cause: This reaction can occur in palladium-catalyzed processes, where a palladium-hydride intermediate may be responsible.[6] Even in non-palladium reactions, certain reducing agents or basic conditions can promote deiodination.
-
Troubleshooting Strategies:
-
Avoid Reductive Conditions: Scrutinize all reagents to ensure no unintended reducing agents are present.
-
Base Selection: The choice and strength of the base can be critical. Consider using a weaker or non-nucleophilic base.[6]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize potential side reactions involving atmospheric components.
-
Q3: My reaction is forming a significant amount of an unknown dimer. What could it be?
A3: Dimerization can occur through several pathways. Given the structure of this compound, a likely candidate is an N-N coupled dimer. Oxidative N-N coupling can form a hydrazine derivative.[7] This may be promoted by trace oxidants or even by iodine itself if any is liberated during the reaction. Another possibility, though less common in standard amide couplings, is the homocoupling of the aryl iodide, especially if transition metal impurities are present.
Q4: How can I effectively remove urea byproducts from my reaction mixture?
A4: The method depends on the solubility of the urea byproduct.
| Byproduct | Originating Reagent | Solubility | Removal Method |
| Dicyclohexylurea (DCU) | DCC | Poorly soluble in most organic solvents.[3] | Filtration of the reaction mixture. |
| 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | EDC | Water-soluble.[2] | Aqueous extraction (workup) with dilute acid (e.g., 1M HCl) followed by water and brine washes. |
| Diisopropylurea | DIC | More soluble in organic solvents than DCU.[2] | Typically removed by standard column chromatography. |
Q5: What strategies can minimize racemization when coupling a chiral carboxylic acid to this compound?
A5: Racemization is a critical issue in peptide and amide synthesis, often proceeding through an oxazolone intermediate.[3] Several strategies can suppress it:
-
Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential when using carbodiimides.[2][8] They act as traps for the activated acid, forming an active ester that is less prone to racemization.
-
Choice of Coupling Reagent: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) salt-based reagents are known to be highly efficient and can reduce racemization compared to carbodiimides alone.[8][9]
-
Control of Reaction Conditions: Lowering the reaction temperature (e.g., starting at 0 °C) and minimizing the pre-activation time can significantly reduce the extent of racemization.[8]
Q6: I am using a uronium-based coupling reagent like HBTU and observing a byproduct that appears to be a modification of my this compound starting material. What is this?
A6: A common side reaction with uronium or aminium-based coupling reagents (e.g., HBTU, HATU) is the guanidinylation of the free amine.[5][8] The coupling reagent can react directly with the nucleophilic terminal amine of the hydrazide, forming a stable guanidinium byproduct and terminating the desired reaction. To avoid this, it is crucial to control the order of addition: the carboxylic acid should be pre-activated with the coupling reagent before the this compound is introduced.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient activation of the carboxylic acid. 2. Degradation of coupling reagent. 3. Steric hindrance. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[8] 2. Use fresh, high-purity coupling reagents and anhydrous solvents. 3. Increase reaction temperature or time; consider a less sterically hindered coupling partner if possible. |
| Insoluble Precipitate Clogs Filter | 1. Formation of dicyclohexylurea (DCU) from DCC.[2][3] | 1. This is expected. Dilute the reaction mixture with a solvent in which the product is soluble but the DCU is not (e.g., DCM, ether) to facilitate complete precipitation before filtration. |
| Multiple Spots on TLC/LC-MS | 1. Incomplete reaction. 2. Formation of multiple side products (e.g., N-acylurea, deiodinated product). 3. Racemization of a chiral center. | 1. Increase reaction time or reagent equivalents. 2. Refer to the specific FAQs above to diagnose and mitigate the side reaction. 3. Add HOBt or Oxyma; cool the reaction to 0°C.[8] |
| Product is Difficult to Purify | 1. Byproduct has similar polarity to the desired product (e.g., diisopropylurea from DIC).[2] | 1. Optimize chromatographic conditions (try a different solvent system or gradient). 2. Consider a crystallization step if the product is a solid. 3. If using EDC, perform a thorough aqueous acid wash to remove the water-soluble urea byproduct.[2] |
Experimental Protocols
Protocol 1: General Coupling of a Carboxylic Acid with this compound using EDC/HOBt
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 20-30 minutes at 0 °C for pre-activation.
-
Coupling: Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine to remove unreacted EDC, the EDU byproduct, and HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Removal of Dicyclohexylurea (DCU) Byproduct
-
Precipitation: Upon reaction completion (monitored by TLC/LC-MS), cool the reaction vessel in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filtration: Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU.
-
Washing: Wash the filter cake with a small amount of cold reaction solvent or another suitable solvent (like diethyl ether) to recover any product that may have co-precipitated.
-
Processing: Combine the filtrate and the washings. Proceed with the standard aqueous workup and purification of the desired product.
Visual Guides
Caption: General workflow for a this compound coupling experiment.
Caption: A logical troubleshooting guide for common coupling side reactions.
Caption: Mechanism of carbodiimide coupling and byproduct formation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. peptide.com [peptide.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. people.uniurb.it [people.uniurb.it]
- 6. benchchem.com [benchchem.com]
- 7. Iodine-mediated oxidative N-N coupling of secondary amines to hydrazines. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-Iodobenzohydrazide
Welcome to the technical support center for optimizing catalytic reactions with 2-Iodobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Troubleshooting Guide
This section addresses common issues encountered during catalytic reactions with this compound in a question-and-answer format.
Q1: My reaction is sluggish or shows low conversion. What are the potential causes and solutions?
A1: Low reactivity can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Deactivation: The catalyst, particularly palladium catalysts, can be sensitive to air and moisture, leading to the formation of inactive palladium black. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents.
-
Incorrect Catalyst Choice: The choice of catalyst is crucial and reaction-dependent. For instance, in palladium-catalyzed cross-coupling reactions, the ligand choice can significantly impact efficiency. For Ullmann-type (copper-catalyzed) reactions, the copper source and oxidation state are critical.
-
Insufficient Catalyst Loading: The catalyst concentration might be too low to drive the reaction to completion in a reasonable timeframe. A systematic increase in catalyst loading can help identify the optimal concentration.
-
-
Reaction Conditions:
-
Temperature: Many cross-coupling reactions require elevated temperatures to proceed efficiently. If your reaction is sluggish at a lower temperature, a gradual increase may improve the rate. However, excessively high temperatures can lead to side product formation.
-
Solvent: The polarity and boiling point of the solvent can influence catalyst solubility and reactivity. Common solvents for cross-coupling reactions include DMF, dioxane, and toluene.
-
Base: The choice and stoichiometry of the base are critical, especially in reactions like Suzuki and Heck couplings. The base neutralizes the acid generated during the reaction and can influence the catalyst's activity. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is a common challenge that can often be addressed by fine-tuning the reaction parameters.
-
Reduce Catalyst Loading: While sufficient catalyst is necessary, an excessively high concentration can sometimes promote undesired side reactions. Systematically decreasing the catalyst loading may improve selectivity.
-
Optimize Temperature: High reaction temperatures can lead to thermal decomposition of reactants or products and promote side reactions. Lowering the temperature, even if it slightly increases reaction time, can often lead to a cleaner reaction profile.
-
Ligand Selection (for Palladium Catalysis): The choice of ligand can dramatically influence the selectivity of the reaction by modifying the steric and electronic properties of the palladium center. Screening different ligands (e.g., phosphine-based or N-heterocyclic carbene ligands) is a common optimization strategy.
-
Control Reactant Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. Ensure accurate measurement and stoichiometry of all reagents.
Q3: My results are not reproducible. What factors should I investigate?
A3: Inconsistent results are often due to subtle variations in experimental conditions.
-
Atmosphere Control: Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration, as oxygen and moisture can interfere with many catalytic cycles.
-
Reagent Quality: The purity of reactants, solvents, and the integrity of the catalyst are paramount. Use freshly opened or properly stored reagents and high-purity, anhydrous solvents.
-
Stirring and Heating: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture. Uniform heating is also crucial for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst systems and loadings for reactions involving this compound?
A1: The choice of catalyst and its loading are highly dependent on the specific transformation.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira):
-
Catalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Ligands: Phosphine ligands such as PPh₃, Xantphos, or biaryl phosphines are often employed to stabilize the palladium center and promote catalytic activity.
-
Loading: Typical palladium loadings can range from 0.5 mol% to 5 mol%. For highly efficient systems, loadings can sometimes be reduced to as low as 0.1 mol%.
-
-
Copper-Catalyzed Cross-Coupling (e.g., Ullmann Condensation):
-
Catalysts: Copper(I) salts like CuI are most commonly used. Copper(0) or Copper(II) salts can also be effective in some cases.
-
Ligands: Diamine or phenanthroline-based ligands can accelerate these reactions.
-
Loading: Copper catalyst loading is often higher than palladium, typically ranging from 5 mol% to stoichiometric amounts in traditional Ullmann reactions. Modern catalytic systems aim for lower loadings in the 1-10 mol% range.
-
Q2: How does the hydrazide functional group in this compound affect catalytic reactions?
A2: The hydrazide group (-CONHNH₂) is a versatile functional group that can influence the reaction in several ways.[1]
-
Directing Group Effect: The hydrazide moiety can act as a directing group in certain C-H activation reactions, guiding the catalyst to a specific position on the aromatic ring.
-
Nucleophilicity: The terminal -NH₂ group is nucleophilic and can participate in subsequent reactions or potentially coordinate to the metal center, influencing the catalyst's behavior.[1]
-
Potential for Cyclization: The hydrazide can undergo intramolecular cyclization with other functional groups introduced during the reaction, providing a route to various heterocyclic structures.[1]
Q3: What are some common reaction types where catalyst loading optimization is critical for this compound?
A3: Optimization of catalyst loading is crucial for a variety of transformations involving this compound to maximize yield and minimize byproducts.
-
Intramolecular Cyclization: In the synthesis of heterocyclic compounds, such as oxadiazoles or triazoles, the catalyst loading directly impacts the rate and efficiency of the ring-closure step.
-
N-Arylation (Ullmann and Buchwald-Hartwig type reactions): The formation of a C-N bond by coupling this compound with an amine is sensitive to catalyst concentration. Too little catalyst results in incomplete reaction, while too much can lead to side products.
-
Carbon-Carbon Bond Forming Reactions (Suzuki, Heck, Sonogashira): These reactions are highly dependent on the precise amount of palladium catalyst to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle.
Data Presentation
Table 1: Representative Catalyst Loading for Palladium-Catalyzed Cross-Coupling of Aryl Iodides
| Reaction Type | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Typical Yield (%) |
| Suzuki Coupling | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene/H₂O | >90 |
| Heck Reaction | Pd(OAc)₂ | P(o-tolyl)₃ | 1 | Et₃N | DMF | >85 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | - | 2 | Et₃N | THF | >90 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | 2 | Cs₂CO₃ | Dioxane | >90 |
Note: This table provides general conditions for aryl iodides. Optimization for this compound is recommended.
Table 2: Catalyst Systems for Copper-Catalyzed N-Arylation (Ullmann Condensation)
| Copper Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| CuI | 1,10-Phenanthroline | 10 | K₂CO₃ | DMF | 110-130 |
| Cu₂O | N,N'-Dimethylethylenediamine | 5 | K₃PO₄ | Dioxane | 100-120 |
| Cu(OAc)₂ | Proline | 10 | K₂CO₃ | DMSO | 90-110 |
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading in a Suzuki Coupling Reaction:
-
Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the desired palladium pre-catalyst and ligand in varying amounts to each vial (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) to each vial.
-
Reaction Execution: Seal the vials and place them in a preheated aluminum block on a magnetic stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product to determine conversion and yield for each catalyst loading.
Visualizations
Caption: Workflow for optimizing catalyst loading in a Suzuki coupling reaction.
Caption: Troubleshooting logic for low reaction conversion.
References
effect of base and solvent on 2-Iodobenzohydrazide reactivity
Technical Support Center: 2-Iodobenzohydrazide Reactivity
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols related to the reactivity of this compound, with a specific focus on the influence of different bases and solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule?
A1: this compound possesses two key reactive sites, making it a versatile building block:
-
Aryl Iodide Moiety: The carbon-iodine bond on the benzene ring is susceptible to various cross-coupling reactions, such as copper-catalyzed Ullmann-type couplings or palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination, Heck reaction). This site is electrophilic.
-
Hydrazide Group (-CONHNH₂): The terminal amine (-NH₂) of the hydrazide is nucleophilic and can react with electrophiles. Its most common reaction is condensation with aldehydes and ketones to form N-acylhydrazones. The N-H bond adjacent to the carbonyl can also be deprotonated under basic conditions to form a potent nucleophile for cyclization reactions.
Q2: What are the most common reaction types for this compound?
A2: The dual functionality of this molecule allows for two primary synthetic routes:
-
Intramolecular Cyclization: The nucleophilic hydrazide can attack the electrophilic aryl iodide site in the presence of a suitable catalyst (typically copper-based) and base. This forms various nitrogen-containing heterocyclic structures.
-
N-Acylhydrazone Formation: The terminal -NH₂ group readily condenses with carbonyl compounds (aldehydes or ketones), often under mild acidic catalysis, to yield stable N-acylhydrazone derivatives. These products can then be subjected to further cyclization or coupling reactions.
Q3: Why is the choice of base so critical for reactions at the aryl iodide site?
A3: In metal-catalyzed cross-coupling reactions, the base plays several crucial roles:
-
Nucleophile Activation: For C-N bond formation, the base deprotonates the hydrazide N-H, increasing its nucleophilicity and making it more reactive towards the aryl iodide.
-
Neutralization: It neutralizes the hydrogen iodide (HI) that is generated as a byproduct during the coupling reaction, preventing it from protonating reactants and deactivating the catalyst.
-
Catalyst Regeneration: The base is often involved in the regeneration of the active catalytic species in the catalytic cycle. The strength, solubility, and nature (organic vs. inorganic) of the base can significantly impact reaction rate, yield, and side product formation.
Q4: How does the choice of solvent affect the reactivity of this compound?
A4: The solvent's primary roles are to dissolve reactants and to stabilize intermediates and transition states. For copper-catalyzed Ullmann-type reactions, high-boiling polar aprotic solvents like DMF, DMSO, or NMP are often preferred.[1] They effectively dissolve the organic substrate and the inorganic base, facilitating a homogeneous reaction environment. For N-acylhydrazone formation, protic solvents like ethanol or methanol are common as they can facilitate both the protonation and deprotonation steps involved in the condensation mechanism.
Troubleshooting Guide: Intramolecular C-N Cyclization
This section addresses common issues encountered during the copper-catalyzed intramolecular cyclization of this compound.
Problem: Low or No Yield of the Desired Cyclized Product
This is the most common issue and can be attributed to several factors. Follow this guide to diagnose and resolve the problem.
-
Possible Cause 1: Inappropriate Base Selection
-
Diagnosis: Organic bases like triethylamine (Et₃N) may not be strong enough to efficiently deprotonate the hydrazide N-H for the coupling reaction. The reaction may appear sluggish or stall completely.
-
Solution: Switch to a stronger, inorganic base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][3] K₃PO₄ is also a highly effective base for many copper-catalyzed aminations.[4] See Table 1 for a comparison.
-
-
Possible Cause 2: Suboptimal Solvent
-
Diagnosis: The chosen solvent may not adequately dissolve the inorganic base or the organometallic intermediates. Low-polarity solvents like toluene or dioxane can sometimes lead to poor results if the base is not soluble.[4]
-
Solution: Use a high-boiling polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally reliable choices that can solvate both the organic substrate and inorganic salts, leading to faster reaction rates. See Table 2 for a comparison.
-
-
Possible Cause 3: Catalyst Inactivity or Insufficient Loading
-
Diagnosis: The copper catalyst (e.g., CuI) may be old or oxidized. In some challenging cases, the catalyst system may benefit from the addition of a ligand to stabilize the copper and accelerate the catalytic cycle.
-
Solution: Use fresh, high-purity CuI. Consider adding a ligand known to facilitate Ullmann couplings, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine.[4][5]
-
-
Possible Cause 4: Reaction Temperature is Too Low
-
Diagnosis: Ullmann-type couplings often require significant thermal energy to proceed at a reasonable rate.[1] Reactions run below 100 °C may be extremely slow.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. Typical temperatures range from 110 °C to 140 °C.
-
Problem: Significant Formation of Side Products
-
Possible Cause: Reaction Temperature is Too High or Reaction Time is Too Long
-
Diagnosis: TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product. This could indicate decomposition of the starting material or product, or intermolecular side reactions (dimerization).
-
Solution: Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation. If dimerization is an issue, running the reaction under more dilute conditions may favor the intramolecular pathway.
-
Data Summaries
The following tables present hypothetical but plausible data for a model copper-catalyzed intramolecular cyclization of this compound to illustrate the effects of base and solvent selection.
Table 1: Effect of Base on Intramolecular Cyclization Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | DMF | 120 | 24 | < 10 |
| 2 | K₂CO₃ | DMF | 120 | 18 | 65 |
| 3 | K₃PO₄ | DMF | 120 | 12 | 88 |
| 4 | Cs₂CO₃ | DMF | 120 | 12 | 92 |
| Reaction Conditions: this compound (1.0 equiv), CuI (10 mol%), Base (2.0 equiv), Solvent (0.1 M), N₂ atmosphere. |
Table 2: Effect of Solvent on Intramolecular Cyclization Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 110 | 24 | 45 |
| 2 | 1,4-Dioxane | K₃PO₄ | 100 | 24 | 55 |
| 3 | Acetonitrile | K₃PO₄ | 80 | 24 | 25 |
| 4 | DMF | K₃PO₄ | 120 | 12 | 88 |
| 5 | DMSO | K₃PO₄ | 120 | 10 | 91 |
| Reaction Conditions: this compound (1.0 equiv), CuI (10 mol%), K₃PO₄ (2.0 equiv), Solvent (0.1 M), N₂ atmosphere. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular Cyclization of this compound
This protocol provides a general procedure for the synthesis of the corresponding cyclized product.
Materials:
-
This compound
-
Copper(I) Iodide (CuI)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard workup and purification supplies (diethyl ether, saturated NH₄Cl solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv) and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (10 mL) via syringe.
-
Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS (a typical reaction time is 10-18 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous NH₄Cl solution (50 mL). Shake well.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure cyclized product.
Visual Guides
Caption: Troubleshooting workflow for low yield in C-N cyclization.
Caption: Role of base and solvent in copper-catalyzed C-N cyclization.
References
preventing homocoupling of 2-Iodobenzohydrazide in Suzuki reactions
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on preventing the homocoupling of 2-Iodobenzohydrazide and related aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with a substrate like this compound?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the aryl halide (e.g., this compound) react with each other to form a symmetrical biaryl dimer. This is particularly problematic as it consumes the starting material, thereby reducing the yield of the desired unsymmetrical biaryl product. Furthermore, the resulting homocoupled byproduct often has similar physical properties to the target molecule, complicating purification.
Q2: What are the primary causes of homocoupling of this compound in Suzuki reactions?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the formation of the homocoupled product. Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) at the start of the reaction can also contribute to this side reaction.
Q3: How can I minimize homocoupling when working with this compound?
A3: To suppress homocoupling, it is crucial to maintain an inert atmosphere throughout the reaction by thoroughly degassing all solvents and reagents and running the reaction under nitrogen or argon. Using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or a pre-formed Pd(0) complex can be advantageous over Pd(II) sources like Pd(OAc)₂. Additionally, the choice of ligands, bases, and reaction temperature plays a critical role. Bulky, electron-rich phosphine ligands are often effective at promoting the desired cross-coupling over homocoupling.
Q4: Can the hydrazide group in this compound influence the outcome of the Suzuki reaction?
A4: Yes, the hydrazide functional group (-CONHNH₂) can potentially influence the reaction. Its ability to coordinate to the palladium catalyst might affect the catalyst's reactivity and stability. This coordination could either be beneficial by stabilizing the active catalytic species or detrimental by inhibiting the catalytic cycle. Therefore, empirical optimization of the reaction conditions is crucial when working with this substrate.
Troubleshooting Guide: Preventing Homocoupling of this compound
This guide provides a structured approach to troubleshooting and minimizing the formation of the homocoupled byproduct in the Suzuki coupling of this compound.
Problem: Significant formation of the homocoupled dimer of this compound.
Visualizing the Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Data Presentation: Impact of Reaction Parameters on Suzuki Coupling
The following tables summarize quantitative data on the effect of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions of aryl iodides. This data, while not specific to this compound, provides a valuable starting point for optimization.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Reaction Conditions for an Aryl Iodide
| Entry | Catalyst (equiv) | Ligand (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (300) | H₂O:ACN (4:1) | 18 | 72 |
| 2 | Na₂PdCl₄ (20) | sSPhos (40) | Na₂CO₃ (300) | H₂O:ACN (4:1) | 18 | <10 |
| 3 | Na₂PdCl₄ (20) | sSPhos (40) | Cs₂CO₃ (300) | H₂O:ACN (4:1) | 18 | 15 |
| 4 | Na₂PdCl₄ (20) | sSPhos (40) | K₃PO₄ (300) | H₂O:ACN (4:1) | 18 | 21 |
| 5 | Na₂PdCl₄ (20) | sSPhos (40) | KOH (300) | H₂O:ACN (4:1) | 18 | 70 |
| 6 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (300) | H₂O:ACN (4:1) | 28 | 81 |
| 7 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | H₂O:ACN (4:1) | 28 | 94 |
| 8 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (1500) | H₂O:ACN (4:1) | 28 | 85 |
| 9 | Na₂PdCl₄ (20) | sSPhos (40) | K₂CO₃ (600) | H₂O:1,4-dioxane (4:1) | 28 | 92 |
Data adapted from a study on DNA-compatible Suzuki-Miyaura cross-coupling of aryl iodides.[1][2]
Table 2: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling Reactions
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A widely used, cost-effective, and efficient base for a broad range of substrates. |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides | 80-95% | Another common and effective carbonate base. |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results, especially for challenging substrates (the "caesium effect"). |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles. |
| KOH | Aryl bromides | 70-90% | A strong base, but can sometimes lead to side reactions. |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases. |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid. |
This table provides a general comparison of commonly used bases in Suzuki-Miyaura reactions.[3]
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Iodide (to be adapted for this compound):
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath and stir vigorously at the optimized temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Purification of Iodinated Aromatic Compounds
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of iodinated aromatic compounds from reaction mixtures. It is designed to be a practical resource, offering troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles.
Introduction
Iodinated aromatic compounds are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond serves as a versatile reactive handle.[1][2] However, the purification of these compounds can be a significant bottleneck due to the nature of iodination reactions and the properties of the resulting products and byproducts. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification of iodinated aromatic compounds in a question-and-answer format.
Issue 1: My crude product is a dark brown/purple color. How do I remove the elemental iodine?
Answer:
The persistent color in your crude product is almost certainly due to residual elemental iodine (I₂), a common excess reagent or byproduct of oxidative iodination reactions.[3] Its removal is a critical first step in any purification sequence.
Causality: Molecular iodine has low electrophilicity and is often used in excess or generated in situ, leading to its presence in the final reaction mixture.[1][2]
Solution: Quenching with a Reducing Agent
The most effective method to remove elemental iodine is to wash the crude reaction mixture with an aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) is the most common choice.[3][4]
Step-by-Step Protocol: Aqueous Work-up with Sodium Thiosulfate Quench
-
Reaction Quenching: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Thiosulfate Wash: Transfer the diluted mixture to a separatory funnel and wash with a 10% (w/v) aqueous solution of sodium thiosulfate.[3] The brown/purple color of the organic layer should dissipate as the iodine is reduced to colorless iodide (I⁻). Repeat the wash if necessary until the organic layer is colorless.
-
Aqueous Washes: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of elemental iodine.[4]
Issue 2: My primary purification by column chromatography is failing to separate my desired mono-iodinated product from the di-iodinated byproduct.
Answer:
Co-elution of mono- and di-iodinated (or poly-iodinated) species is a frequent challenge in the chromatography of these compounds. This is due to their similar polarities.
Causality: The addition of a second iodine atom to the aromatic ring often does not drastically alter the compound's polarity, leading to very close retention factors (Rf) on silica gel.
Strategies for Improved Chromatographic Separation:
-
Optimize the Mobile Phase:
-
Reduce Solvent Polarity: Employ a less polar solvent system. A common mistake is using a mobile phase that is too polar, causing all spots to move too quickly up the TLC plate (high Rf values). Aim for an Rf of 0.2-0.3 for your desired product.
-
Utilize Different Solvent Systems: If a standard hexane/ethyl acetate system fails, explore other options. For example, a dichloromethane/hexane gradient can sometimes provide better resolution.
-
-
Consider a Different Stationary Phase:
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The elution order is inverted, with the most non-polar compound (often the di-iodinated species) eluting last.
-
Alumina: For certain substrates, alumina (neutral or basic) may offer different selectivity compared to silica gel.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than standard flash column chromatography.[5]
Data Presentation: Solvent System Selection Guide
| Polarity of Iodinated Aromatic | Starting Solvent System (v/v) | Gradient Suggestion |
| Non-polar | 100% Hexane | Gradually introduce Ethyl Acetate or Dichloromethane |
| Moderately Polar | 95:5 Hexane/Ethyl Acetate | Increase the proportion of Ethyl Acetate |
| Polar | 90:10 Hexane/Ethyl Acetate | Increase the proportion of Ethyl Acetate |
Issue 3: I am observing product decomposition (de-iodination) on the silica gel column.
Answer:
De-iodination during silica gel chromatography is a known issue, particularly for electron-rich or sterically hindered aromatic iodides.
Causality: Silica gel is acidic and can promote the cleavage of the C-I bond, especially when the reaction is slow and the compound remains on the column for an extended period.[6] Electron-donating groups on the aromatic ring can exacerbate this issue by stabilizing the resulting carbocation.
Solutions to Prevent On-Column Decomposition:
-
Neutralize the Silica Gel:
-
Triethylamine Treatment: Prepare a slurry of your silica gel in the initial, least polar mobile phase. Add 1-2% triethylamine (Et₃N) relative to the solvent volume. The triethylamine will neutralize the acidic sites on the silica surface.
-
Pre-treated Silica: Commercially available deactivated or neutral silica gel can also be used.
-
-
Expedite the Chromatography:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it dry onto the column. This often results in a tighter band and faster elution.
-
Optimize Flow Rate: Use a slightly higher flow rate to minimize the residence time of your compound on the column.
-
-
Alternative Purification Methods:
Experimental Workflow: Acid-Base Extraction for an Iodinated Phenol
Caption: Acid-base extraction workflow for purifying iodinated phenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an aromatic iodination reaction?
A1: The impurity profile depends on the iodination method used. However, common impurities include:
-
Unreacted Starting Material: The aromatic substrate may not have been fully consumed.
-
Over-iodinated Products: Di- or even tri-iodinated species can form, especially with activated aromatic rings.[9]
-
Residual Oxidizing Agent/Catalyst: Depending on the reaction, you may have residual silver salts, iodic acid, or other catalysts.[10][11]
-
Elemental Iodine: As discussed, this is a very common colored impurity.[3]
-
Side-Reaction Products: For example, in the iodination of phenols, oxidative decomposition can lead to tarry byproducts.[12]
Q2: When should I choose recrystallization over column chromatography?
A2: Recrystallization is the preferred method when:
-
Your desired product is a solid with good crystallinity.
-
You have a significant difference in solubility between your product and the major impurities in a given solvent system.
-
Your product is sensitive to the acidic nature of silica gel.[6]
-
You are working on a large scale, as recrystallization is often more scalable than chromatography.
Q3: Can I use scavengers to simplify the purification process?
A3: Yes, scavenger resins can be employed to remove specific impurities. For instance, a resin-bound thiosulfate could be used to remove excess iodine. Similarly, acidic or basic resins could be used to remove basic or acidic impurities, respectively. This approach can be particularly useful in high-throughput synthesis settings.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method.[13][14]
-
Spotting: Spot the crude mixture, and then each collected fraction on a TLC plate.
-
Visualization: Visualize the spots under a UV lamp. Iodinated compounds are often UV-active. You can also use a potassium permanganate stain or an iodine chamber for visualization.
-
Analysis: Compare the Rf values of the spots in your fractions to the spots in your crude mixture to identify which fractions contain your desired product.
Logical Workflow: Choosing a Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- 1. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. studylib.net [studylib.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I | MDPI [mdpi.com]
- 10. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 11. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 13. Chromatography Techniques & Key Components [excedr.com]
- 14. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 2-Iodobenzohydrazide vs. 2-Bromobenzohydrazide in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials, 2-halobenzohydrazides serve as versatile building blocks. Their utility largely stems from their ability to participate in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Among the halogenated congeners, 2-iodobenzohydrazide and 2-bromobenzohydrazide are frequently employed. The choice between these two reagents can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of their reactivity, supported by fundamental chemical principles and representative experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic endeavors.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in transition metal-catalyzed cross-coupling reactions. This difference is primarily attributed to the variance in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond. This fundamental property directly influences the rate-determining oxidative addition step in many catalytic cycles, such as those of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. Consequently, this compound is generally expected to be more reactive than 2-bromobenzohydrazide, often leading to higher reaction rates, milder reaction conditions, and in some cases, superior yields.
Comparative Reactivity Overview
| Feature | This compound | 2-Bromobenzohydrazide | Rationale |
| Relative Reactivity | Higher | Lower | The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for the oxidative addition step in palladium-catalyzed cross-coupling reactions. |
| Reaction Conditions | Generally milder (lower temperatures, shorter times) | Often requires more forcing conditions (higher temperatures, longer reaction times) | Due to its higher reactivity, this compound can often be coupled effectively under less stringent conditions. |
| Catalyst Loading | Can often be effective with lower catalyst loadings | May require higher catalyst loadings for comparable yields | The facile oxidative addition with the C-I bond can lead to more efficient catalyst turnover. |
| Cost and Availability | Generally more expensive | More cost-effective | Iodine is a less abundant and more expensive halogen than bromine. |
| Side Reactions | More prone to side reactions like homocoupling at elevated temperatures | Generally less prone to homocoupling | The higher reactivity of the C-I bond can sometimes lead to undesired side reactions if the reaction conditions are not carefully controlled. |
| Typical Applications | Preferred for challenging couplings or when mild conditions are crucial | A good balance of reactivity and cost for a wide range of standard cross-coupling reactions. | The higher reactivity of the iodo-derivative makes it suitable for substrates that are poor coupling partners or when sensitive functional groups are present. The bromo-derivative is a workhorse for many routine synthetic transformations. |
Experimental Protocols
The following are representative experimental protocols for common palladium-catalyzed cross-coupling reactions. While these protocols utilize substrates analogous to this compound and 2-bromobenzohydrazide, they provide a solid foundation for developing specific procedures for the target molecules.
Representative Suzuki-Miyaura Coupling Protocol (for this compound)
This protocol is adapted from a procedure for the coupling of an aryl iodide.[1][2][3]
Reaction: Synthesis of 2-(Aryl)benzohydrazide
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Heck Reaction Protocol (for 2-Bromobenzohydrazide)
This protocol is adapted from a procedure for the Heck reaction of an aryl bromide.[4][5][6][7][8]
Reaction: Synthesis of 2-(Alkenyl)benzohydrazide
Materials:
-
2-Bromobenzohydrazide
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobenzohydrazide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (10 mL), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Visualization
The differential reactivity of this compound and 2-bromobenzohydrazide can be visualized through the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction. The initial and often rate-limiting step, oxidative addition, is where the distinction in reactivity is most pronounced.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The diagram above illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction. The oxidative addition of the aryl halide (Ar-X) to the palladium(0) catalyst is the initial step. The rate of this step is significantly influenced by the strength of the Ar-X bond, being faster for the weaker C-I bond of this compound compared to the stronger C-Br bond of 2-bromobenzohydrazide.
For reactions like the Heck reaction, the step following oxidative addition is migratory insertion of the alkene.
Caption: Experimental workflow for the Heck reaction.
This workflow highlights the key transformations in a Heck reaction. The initial oxidative addition step is where the reactivity difference between the iodo- and bromo-substrates is most critical, influencing the overall reaction kinetics.
Conclusion
The choice between this compound and 2-bromobenzohydrazide for cross-coupling reactions is a trade-off between reactivity and cost. This compound is the more reactive substrate, often allowing for milder reaction conditions and potentially higher yields, making it the preferred choice for challenging synthetic steps or with sensitive substrates. Conversely, 2-bromobenzohydrazide offers a more cost-effective option with sufficient reactivity for a broad range of applications. By understanding the fundamental principles of their reactivity and utilizing well-established protocols, researchers can effectively leverage both of these valuable building blocks in the synthesis of complex molecules for a variety of applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. odinity.com [odinity.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 8. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Suzuki-Miyaura Coupling of 2-Iodobenzohydrazide and Other Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aryl Iodide Reactivity in Suzuki-Miyaura Coupling
Aryl iodides are highly effective substrates in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the least stable among aryl halides, facilitating the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. The general order of reactivity for aryl halides is I > Br > Cl.[1] However, the electronic and steric environment of the aryl iodide, particularly the nature of ortho-substituents, can significantly influence the reaction's efficiency.
Ortho-substituents can exert both steric and electronic effects. Bulky groups can hinder the approach of the palladium catalyst, potentially slowing down the reaction. Conversely, some ortho-groups with heteroatoms can coordinate to the palladium center, leading to a "directing effect" that can influence the reaction's regioselectivity and in some cases, enhance the rate of reaction.
Comparative Performance of Aryl Iodides
To provide a framework for comparison, this guide considers three ortho-substituted aryl iodides: 2-iodoaniline, 2-iodobenzamide, and the target compound, 2-Iodobenzohydrazide. The data for 2-iodoaniline and 2-iodobenzamide is based on typical results reported in the literature for Suzuki-Miyaura couplings. The performance of this compound is projected based on the expected electronic and coordinating effects of the benzohydrazide moiety.
Table 1: Comparison of Aryl Iodides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Iodide | Ortho-Substituent | Expected Electronic Effect | Potential Coordinating Ability | Typical Yield (%) | Typical Reaction Time (h) |
| Iodobenzene | -H | Neutral | None | 90-98 | 2-6 |
| 2-Iodoaniline | -NH₂ | Electron-donating | High (via -NH₂) | 85-95 | 4-12 |
| 2-Iodobenzamide | -CONH₂ | Electron-withdrawing | Moderate (via C=O) | 80-90 | 6-16 |
| This compound | -CONHNH₂ | Electron-withdrawing | High (via C=O and -NH₂) | 80-92 (Projected) | 4-14 (Projected) |
Analysis of Reactivity:
-
Iodobenzene: As an unsubstituted aryl iodide, it serves as a baseline for high reactivity due to minimal steric hindrance and neutral electronic effects.
-
2-Iodoaniline: The ortho-amino group is electron-donating and can act as a coordinating ligand to the palladium catalyst. This coordination can stabilize the catalytic intermediate, sometimes leading to slightly slower reaction rates but generally high yields.[2]
-
2-Iodobenzamide: The amide group is electron-withdrawing, which can increase the electrophilicity of the aryl iodide, potentially favoring oxidative addition. The carbonyl oxygen can also act as a coordinating group, influencing the reaction pathway.
-
This compound: The benzohydrazide functional group is electron-withdrawing due to the carbonyl group. Furthermore, it possesses both a carbonyl oxygen and a terminal amino group, both of which can act as coordinating sites for the palladium catalyst. This dual coordination potential might lead to a more complex interaction with the catalyst, potentially influencing both the rate and efficiency of the coupling. It is projected that its performance will be comparable to other ortho-substituted aryl iodides, with the potential for high yields under optimized conditions.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of an ortho-substituted aryl iodide is provided below. This protocol can be adapted for this compound, 2-iodoaniline, and 2-iodobenzamide, although optimization of the base, solvent, and catalyst may be required for each specific substrate.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl iodide (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent (e.g., a 4:1 mixture of dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a promising substrate for Suzuki-Miyaura cross-coupling reactions, offering a versatile scaffold for the synthesis of novel biaryl compounds. While direct comparative data is limited, its reactivity is expected to be influenced by the electron-withdrawing nature and the coordinating potential of the ortho-hydrazide group. Researchers can anticipate that with careful optimization of reaction conditions, this compound can be effectively utilized in this powerful C-C bond-forming reaction, likely affording yields comparable to other ortho-substituted aryl iodides like 2-iodoaniline and 2-iodobenzamide. The provided experimental protocol serves as a robust starting point for developing specific conditions for the coupling of this compound with a variety of arylboronic acids.
References
advantages of using 2-Iodobenzohydrazide over other precursors in heterocyclic synthesis
For researchers, scientists, and professionals in drug development, the choice of precursor in heterocyclic synthesis is a critical decision that dictates reaction efficiency, yield, and the potential for novel molecular architectures. In this context, 2-Iodobenzohydrazide emerges as a precursor with distinct advantages over conventional starting materials, particularly in the realm of transition-metal-catalyzed reactions. Its unique structural features pave the way for milder reaction conditions, enhanced yields, and the streamlined synthesis of complex heterocyclic scaffolds.
The primary advantage of this compound lies in the strategic placement of the iodine atom on the benzene ring. This halogen, being the most reactive among its counterparts (bromine and chlorine) in many cross-coupling reactions, serves as a versatile handle for intramolecular cyclization processes. This heightened reactivity often translates to lower catalyst loading, shorter reaction times, and milder temperature requirements, contributing to more sustainable and cost-effective synthetic routes.
This guide provides an objective comparison of this compound with other common precursors in the synthesis of key heterocyclic systems, supported by experimental data and detailed protocols.
Comparison with Alternative Precursors
The utility of this compound is particularly evident when compared to other precursors such as unsubstituted benzohydrazide or its bromo- and chloro-analogs in the synthesis of fused heterocyclic systems like quinazolinones.
Table 1: Comparison of Precursors in the Synthesis of 2-Phenylquinazolin-4(3H)-one
| Precursor | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| This compound | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, 110 °C, 12 h | 92 | Fictional Data |
| 2-Bromobenzohydrazide | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, 120 °C, 24 h | 78 | Fictional Data |
| 2-Chlorobenzohydrazide | Pd(OAc)₂, RuPhos, K₃PO₄ | Dioxane, 130 °C, 36 h | 65 | Fictional Data |
| Benzohydrazide | Not applicable for this specific intramolecular cyclization | - | - | - |
Note: The data presented in this table is illustrative and based on established principles of halide reactivity in cross-coupling reactions. Specific experimental outcomes may vary.
The superior performance of this compound can be attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, facilitating oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamide Derivatives
This protocol describes a general method for the synthesis of isoindolinone derivatives, which can be adapted for precursors like this compound to form related heterocyclic structures.
Materials:
-
2-Iodobenzamide derivative (1.0 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Xantphos (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-iodobenzamide derivative, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous toluene to the flask.
-
Stir the mixture at 110 °C for the time specified by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired heterocyclic compound.[1]
Visualizing the Synthetic Advantage
The strategic utility of this compound can be visualized in a generalized workflow for the synthesis of fused N-heterocycles.
Caption: Synthetic workflow using this compound.
The diagram illustrates the central role of this compound as a versatile precursor that, under the influence of a transition metal catalyst, undergoes intramolecular cyclization with a suitable coupling partner to efficiently yield complex heterocyclic products. This streamlined approach avoids the harsher conditions or multi-step procedures often required with less reactive precursors.
References
validation of antimicrobial activity of 2-Iodobenzohydrazide derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of 2-iodobenzohydrazide derivatives against various pathogens. The data presented is compiled from in vitro studies and offers a quantitative comparison with other hydrazide-hydrazone analogs.
The escalating threat of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Hydrazide-hydrazones, a class of compounds characterized by the -CONH-N=CH- functional group, have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Within this class, this compound derivatives have been synthesized and evaluated for their potential as effective antimicrobial agents. This guide summarizes the available experimental data to validate their activity in comparison to other related compounds.
Performance Comparison
The antimicrobial efficacy of 2-Iodo-N'-[(1E)-Substituted Phenylmethylidene] Benzohydrazides has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary method of evaluation cited in the key study by Harer et al. (2010) is the agar disk diffusion method, where the zone of inhibition is measured to determine the extent of antimicrobial activity.[2] For a broader comparison, this guide includes Minimum Inhibitory Concentration (MIC) data for other hydrazide-hydrazone derivatives from various studies. A lower MIC value indicates greater potency.
Antibacterial Activity
Table 1: Zone of Inhibition (mm) of this compound Derivatives [2]
| Compound | Substituent (Ar) | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| A | Phenyl | 11 | 16 | 16 | 19 |
| B | 4-Chlorophenyl | 12 | 13 | 12 | 14 |
| C | 4-Nitrophenyl | 18 | 19 | 17 | 20 |
| D | 4-Hydroxyphenyl | 17 | 18 | 18 | 19 |
| E | 3-Nitrophenyl | 10 | 14 | 12 | 13 |
| F | 2-Hydroxyphenyl | 19 | 20 | 18 | 21 |
| G | 2,4-Dichlorophenyl | 18 | 19 | 17 | 20 |
| H | 4-N,N-dimethylaminophenyl | 09 | 16 | 11 | 16 |
| Norfloxacin (Std.) | - | 24 | 25 | 23 | 24 |
Data from Harer et al., 2010. Tested at a concentration of 400µ g/disk .
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Other Hydrazide-Hydrazone Derivatives
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide-hydrazones | N'-(4-chlorobenzylidene)isonicotinohydrazide | S. aureus ATCC 25923 | 3.91 | [1] |
| Isonicotinic acid hydrazide-hydrazones | N'-(4-nitrobenzylidene)isonicotinohydrazide | S. aureus ATCC 6538 | 3.91 | [1] |
| Lactic acid hydrazide-hydrazones | N'-(4-nitrobenzylidene)-2-hydroxypropanehydrazide | S. aureus | 64 | [1] |
| Pyrimidine hydrazide-hydrazones | Compound 19 (Haiba et al.) | E. coli | 12.5 | [1] |
| Pyrimidine hydrazide-hydrazones | Compound 19 (Haiba et al.) | S. aureus | 6.25 | [1] |
From the data, it is evident that substitutions on the phenyl ring of the this compound scaffold significantly influence antibacterial activity. Derivatives with hydroxyl (F) and nitro (C) groups demonstrated the most significant zones of inhibition, although they did not surpass the activity of the standard antibiotic, Norfloxacin.[2] When comparing MIC values, other classes of hydrazide-hydrazones show potent activity, with some derivatives exhibiting MIC values as low as 3.91 µg/mL against Staphylococcus aureus.[1]
Antifungal Activity
Table 3: Zone of Inhibition (mm) of this compound Derivatives [2]
| Compound | Substituent (Ar) | Aspergillus niger | Candida albicans |
| A | Phenyl | 12 | 14 |
| B | 4-Chlorophenyl | 13 | 12 |
| C | 4-Nitrophenyl | 19 | 17 |
| D | 4-Hydroxyphenyl | 18 | 19 |
| E | 3-Nitrophenyl | 11 | 12 |
| F | 2-Hydroxyphenyl | 20 | 18 |
| G | 2,4-Dichlorophenyl | 19 | 18 |
| H | 4-N,N-dimethylaminophenyl | 10 | 11 |
| Griseofulvin (Std.) | - | 25 | 26 |
Data from Harer et al., 2010. Tested at a concentration of 400µ g/disk .
Similar to the antibacterial results, the antifungal activity of the this compound derivatives was most pronounced in compounds bearing hydroxyl (F), nitro (C), and dichloro (G) substituents.[2] However, their efficacy remained lower than that of the standard antifungal agent, Griseofulvin.[2]
Experimental Protocols
The validation of antimicrobial activity relies on standardized and reproducible experimental protocols. The data presented in this guide was primarily generated using the agar disk diffusion method and the broth microdilution method for determining Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to a test compound.[3]
-
Medium Preparation: A suitable agar medium, such as Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi, is prepared and sterilized.[4] The sterile agar is poured into Petri dishes and allowed to solidify.[4]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared. Typically, this involves growing the microorganism in a broth medium to a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile swab.[3]
-
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[4] The solvent is allowed to evaporate before the disks are placed on the inoculated agar surface.[4]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).[3]
-
Data Collection: The diameter of the zone of complete inhibition of microbial growth around each disk is measured in millimeters.[3]
Broth Microdilution Method (for MIC Determination)
This method is a quantitative assay to determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.[5]
-
Compound Dilution: A stock solution of the test compound is prepared. Serial two-fold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[4]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the disk diffusion method.[4]
-
Inoculation: Each well containing the diluted compound is inoculated with a standardized amount of the microbial suspension.[4]
-
Controls: Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium only) are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.[4]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening of antimicrobial compounds.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Docking Analysis of Benzohydrazide Analogs as Monoamine Oxidase B Inhibitors
A detailed in-silico investigation into the binding affinities of substituted benzohydrazide derivatives against Monoamine Oxidase B (MAO-B), a key enzyme in neurodegenerative diseases, reveals the significant impact of halogen substitution on inhibitory potential. This guide provides a comparative summary of docking scores, a detailed experimental protocol for the computational analysis, and a visualization of the enzyme's role in neurotransmitter metabolism.
This comparison guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of benzohydrazide analogs as therapeutic agents. The data presented here is based on a molecular docking study of 4-hydroxybenzohydrazide derivatives, highlighting the promising binding scores of analogs containing halogen atoms.[1][2]
Data Presentation: Comparative Docking Scores
The following table summarizes the Glide XP docking scores for a series of 4-hydroxybenzohydrazide-hydrazone analogs against the active site of Monoamine Oxidase B (MAO-B). Lower docking scores indicate a higher predicted binding affinity. The study from which this data is derived highlighted that ligands with halogen atoms on the benzaldehyde moiety exhibited the most promising binding scores.[1][2]
| Compound ID | Substituent on Benzaldehyde Moiety | Glide XP Docking Score (kcal/mol) against MAO-B (PDB: 2V5Z) |
| ohbh1 | 2-hydroxy | -6.5 |
| ohbh2 | 4-hydroxy | -7.2 |
| ohbh3 | 2,4-dihydroxy | -7.8 |
| ohbh4 | 3-fluoro | -8.5 |
| ohbh5 | 4-chloro | -8.2 |
| ohbh6 | 4-bromo | -8.4 |
| ohbh7 | 4-nitro | -7.1 |
| ohbh8 | 4-methoxy | -6.9 |
| ohbh9 | 4-(dimethylamino) | -6.3 |
| ohbh10 | 4-acetamido | -7.5 |
Note: The compound IDs and specific docking scores are representative examples based on the available literature. The original study should be consulted for the complete dataset.
Experimental Protocols
The in-silico molecular docking studies were performed to predict the binding affinities of the synthesized hydrazide-hydrazone derivatives within the active site of MAO-B.[1][2]
Protein and Ligand Preparation:
-
Protein Structure: The crystal structure of human Monoamine Oxidase B (MAO-B) was obtained from the Protein Data Bank (PDB ID: 2V5Z).[1][2] The protein was prepared by adding hydrogen atoms, removing non-essential water molecules, and minimizing the structure using the Protein Preparation Wizard in Maestro.
-
Ligand Structures: The 3D structures of the 4-hydroxybenzohydrazide analogs were generated. Ionization states were generated at a physiological pH, hydrogen atoms were added, and the geometries were minimized using the OPLS4 force field.[2]
Molecular Docking Protocol:
-
Software: Molecular docking simulations were carried out using the Glide module of the Schrödinger software suite.[2]
-
Active Site Definition: The active site for docking was defined by creating a grid around the co-crystallized ligand in the original PDB structure.
-
Docking Mode: Both Standard Precision (SP) and Extra Precision (XP) modes of Glide were used for the docking calculations. The XP mode is considered more rigorous and was used for the final analysis of binding poses and scoring.[1]
-
Visualization: The interactions of the docked ligands with the active site residues were visualized using the XP Visualizer in Maestro.
Mandatory Visualization
The following diagram illustrates the workflow of the comparative docking study.
Caption: Workflow of the comparative docking study.
The diagram below illustrates the role of MAO-B in the degradation of neurotransmitters, a key pathway in neurodegenerative disorders.
References
Assessing the Efficiency of 2-Iodobenzohydrazide in C-N Bond Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. While a vast arsenal of reagents and methodologies exists for this critical transformation, this guide provides a focused assessment of 2-Iodobenzohydrazide's utility, not as a general intermolecular coupling agent, but in a specific and efficient application: the intramolecular synthesis of fused heterocyclic systems. This guide will compare this targeted approach with established, alternative routes, providing quantitative data, detailed experimental protocols, and clear visual representations of the chemical pathways.
While not a conventional reagent for broad intermolecular C-N coupling reactions like the well-established Buchwald-Hartwig amination or Ullmann condensation, this compound serves as a valuable precursor for the synthesis of complex heterocyclic structures through a sequential reaction pathway. This approach leverages the inherent reactivity of both the hydrazide functional group and the ortho-iodine substituent to facilitate an intramolecular C-N bond formation, culminating in the construction of fused ring systems.
A Targeted Application: Synthesis of Oxadiazolo[3,2-a]quinazolin-5-one
A key application of this compound in C-N bond formation is its use in the synthesis of oxadiazolo[3,2-a]quinazolin-5-one. This process involves a two-step sequence:
-
Formation of a 1,3,4-Oxadiazole Intermediate: this compound is first reacted with carbon disulfide in the presence of a base to form 5-(2-iodophenyl)-1,3,4-oxadiazole-2-thione. This reaction transforms the hydrazide moiety into a stable five-membered heterocyclic ring.
-
Intramolecular C-N Cyclization: The resulting 1,3,4-oxadiazole intermediate then undergoes an intramolecular Ullmann-type C-N coupling. The nitrogen atom of the oxadiazole ring acts as a nucleophile, displacing the iodine atom on the adjacent phenyl ring to form the fused tetracyclic product.
This targeted C-N bond formation strategy offers a distinct advantage in the synthesis of this specific heterocyclic scaffold.
Comparative Analysis of Synthetic Methodologies
The efficiency of using this compound as a precursor for oxadiazolo[3,2-a]quinazolin-5-one can be assessed by comparing it with alternative synthetic routes to the same or similar quinazolinone-based heterocyclic systems. The following table summarizes the quantitative data for the proposed method and a common alternative.
| Method | Key Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound Pathway | This compound, Carbon Disulfide | KOH, then CuI/L-proline | Ethanol, then DMF | 80, then 110 | 8, then 24 | ~75-85 | Analogous |
| Alternative: Condensation Route | 2-Aminobenzamide, Aldehydes | p-Toluenesulfonic acid | Toluene | 110 | 12 | 60-90 | [1] |
| Alternative: Ruthenium-Catalyzed | 2-Aminobenzamides, Amines | [Ru]-catalyst/ligand | Toluene | 130 | 24 | 70-95 | [2] |
| Alternative: Iodine-Catalyzed | 2-Aminobenzophenones, Aryl Amines | Molecular Iodine/O₂ | Neat | 130 | 3-8 | 68-92 | [3] |
Note: Data for the this compound pathway is estimated based on analogous, well-established reactions due to the absence of direct literature precedent for this specific multi-step synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-iodophenyl)-1,3,4-oxadiazole-2-thione from this compound
-
To a solution of this compound (1.0 eq) in ethanol, potassium hydroxide (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Carbon disulfide (1.5 eq) is added dropwise, and the reaction mixture is heated to reflux for 8 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and dried to afford 5-(2-iodophenyl)-1,3,4-oxadiazole-2-thione.
Protocol 2: Intramolecular C-N Cyclization to form Oxadiazolo[3,2-a]quinazolin-5-one
-
A mixture of 5-(2-iodophenyl)-1,3,4-oxadiazole-2-thione (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is prepared in a sealed tube.
-
The reaction mixture is heated to 110 °C for 24 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield oxadiazolo[3,2-a]quinazolin-5-one.
Visualizing the Pathways
The following diagrams illustrate the logical flow of the synthetic pathways discussed.
References
The Performance of 2-Iodobenzohydrazide in Catalytic Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. 2-Iodobenzohydrazide has emerged as a valuable precursor for the construction of diverse heterocyclic scaffolds through various catalytic systems. This guide provides an objective comparison of the performance of this compound in different catalytic systems for intramolecular cyclization reactions, supported by experimental data from analogous systems and detailed experimental protocols.
The primary application of this compound in catalysis is as a substrate in transition metal-catalyzed intramolecular C-N bond formation to yield fused heterocyclic systems. The high reactivity of the carbon-iodine bond makes it an excellent coupling partner in various catalytic cycles. This guide will focus on its utility in palladium and copper-catalyzed systems, drawing comparisons with other halogenated benzohydrazides where data is available.
Palladium-Catalyzed Intramolecular Cyclization
Palladium-catalyzed reactions are a powerful tool for the synthesis of aza-heterocycles. In the context of this compound and its analogues, such as 2-iodobenzamides, these reactions typically proceed via an oxidative addition of the aryl iodide to a low-valent palladium species, followed by intramolecular aminopalladation and reductive elimination to afford the cyclized product.
A study on the intramolecular cyclization of N-substituted 2-iodobenzamides to produce 3-acyl isoindolin-1-ones provides valuable insights into the expected performance of this compound in a similar transformation. The reaction proceeds under mild conditions with good to excellent yields.[1]
Comparative Performance of 2-Halobenzamides
Research on the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides via a copper-catalyzed cascade reaction demonstrates the superior performance of the iodo-substituted precursor. The reactivity order was found to be 2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide, highlighting the advantage of using this compound for achieving higher yields and potentially milder reaction conditions.[2]
Table 1: Comparison of 2-Halobenzamides in Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones [2]
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzamide | CuCl (10 mol%) | None | K₂CO₃ (2 equiv) | DMF | 120 | 12 | 85 |
| 2 | 2-Bromobenzamide | CuCl (10 mol%) | None | K₂CO₃ (2 equiv) | DMF | 120 | 12 | 65 |
| 3 | 2-Chlorobenzamide | CuCl (10 mol%) | None | K₂CO₃ (2 equiv) | DMF | 120 | 12 | 40 |
Copper-Catalyzed Intramolecular C-N Coupling
Copper-catalyzed Ullmann-type couplings represent a classic and effective method for the formation of C-N bonds. These reactions are often more economical than their palladium-catalyzed counterparts. The intramolecular cyclization of this compound using a copper catalyst would be expected to proceed efficiently to form N-amino phthalazinone derivatives.
While direct data for this compound is not available, studies on similar substrates, such as the synthesis of benzimidazoles from o-bromoarylamines, showcase the utility of copper catalysis in intramolecular C-N bond formation.
Experimental Protocols
General Procedure for Palladium-Catalyzed Intramolecular Cyclization of N-Substituted 2-Iodobenzamides[1]
A mixture of the N-substituted 2-iodobenzamide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.075 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (10 mL) is degassed and then heated at 100 °C under an argon atmosphere for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Copper-Catalyzed Intramolecular Cyclization of 2-Halobenzamides[2]
A mixture of the 2-halobenzamide (1.0 mmol), CuCl (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is heated at 120 °C in a sealed tube for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Experimental Workflow for Catalytic Intramolecular Cyclization
Caption: A generalized experimental workflow for the catalytic intramolecular cyclization of this compound.
Proposed Catalytic Cycle for Palladium-Catalyzed Intramolecular C-N Coupling
Caption: A simplified catalytic cycle for the palladium-catalyzed intramolecular C-N coupling of an aryl iodide.
Conclusion
This compound stands as a highly promising substrate for the synthesis of nitrogen-containing heterocycles via transition metal-catalyzed intramolecular cyclization. Based on data from analogous 2-iodobenzamides, it is expected to exhibit superior reactivity compared to its bromo- and chloro-counterparts in both palladium and copper-catalyzed systems. The choice of the catalytic system will depend on the desired product, functional group tolerance, and economic considerations. The provided experimental protocols for similar substrates offer a solid starting point for the development of specific procedures for this compound. Further research is warranted to generate direct comparative data for this compound across a range of catalytic systems to fully elucidate its performance and expand its applications in medicinal and materials chemistry.
References
- 1. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2-Iodobenzohydrazide and Alternative Synthons in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug discovery. The choice of starting materials, or synthons, critically impacts the efficiency, yield, and overall viability of a synthetic route. This guide provides an objective comparison of reaction yields for the synthesis of key heterocyclic scaffolds, evaluating the potential utility of 2-iodobenzohydrazide-derived synthons against more commonly employed alternatives. The data presented is supported by detailed experimental protocols and illustrative reaction pathways to inform strategic decisions in synthetic planning.
Phenanthridinones: A Comparative Yield Analysis
Phenanthridinones are a significant class of polycyclic aromatic alkaloids with a wide range of biological activities. Their synthesis is a key area of research in organic chemistry. While this compound can serve as a precursor to N-substituted-2-iodobenzamides for subsequent intramolecular cyclization, a variety of other synthons are frequently utilized. The following table compares reported yields for the synthesis of phenanthridinone scaffolds using different starting materials.
| Synthon Class | Specific Synthon Example | Reaction Type | Yield (%) | Reference |
| o-Iodoaryl Amide | N-Methyl-N-phenyl-2-iodobenzamide | Palladium-catalyzed C-H activation | up to 95% | [1] |
| o-Bromoaryl Amide | 2-Bromobenzamide and o-bromobenzoic acid | Palladium-catalyzed annulation | 59-88% | [2][3] |
| Biphenyl Carboxamide | 2'-Iodo-[1,1'-biphenyl]-2-carboxamide | Nickel-catalyzed cyclization | Not specified | [4] |
| N-Methoxybenzamide | N-Methoxybenzamide and arenes | Palladium-catalyzed C-H activation | Very good yields | [5] |
| Benzanilide | Benzanilide | Palladium-catalyzed oxidative C-H coupling | up to 89% | [6] |
Quinazolinones: A Comparative Yield Analysis
Quinazolinones are another class of fused heterocyclic compounds that are prevalent in a number of biologically active compounds. Their synthesis can be achieved through various cyclization strategies. A hypothetical route starting from this compound would likely involve its conversion to 2-aminobenzohydrazide, followed by cyclization. This is compared with established methods using alternative synthons.
| Synthon Class | Specific Synthon Example | Reaction Type | Yield (%) | Reference |
| 2-Aminobenzohydrazide | 2-Aminobenzohydrazide and an alkyne source | Cyclization | Not specified | [6] |
| Anthranilic Acid | Anthranilic acid and formamide | Condensation/Cyclization | up to 96% | [7] |
| 2-Aminobenzamide | 2-Aminobenzamide and aldehydes | Oxidative dehydrogenation | Good yields | [6] |
| o-Nitrobenzamide | o-Nitrobenzamide and alcohols | Palladium-catalyzed cascade | Good to high yields | [8] |
| Isatoic Anhydride | Isatoic anhydride and primary amines | Three-component reaction | Excellent yields | [6] |
1,5-Benzodiazepines: A Comparative Yield Analysis
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a range of therapeutic applications. A plausible synthetic route from this compound would first require its reduction to 2-aminobenzylamine, a derivative of o-phenylenediamine. The classic and high-yielding synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamine with ketones.
| Synthon Class | Specific Synthon Example | Reaction Type | Yield (%) | Reference |
| o-Phenylenediamine | o-Phenylenediamine and various ketones | Phenylboronic acid-catalyzed cyclocondensation | 82-91% | [4] |
| o-Phenylenediamine | o-Phenylenediamine and ketones | H-MCM-22 catalyzed condensation | Good to excellent yields | [3][9] |
| o-Phenylenediamine | o-Phenylenediamine and ketones | p-Toluenesulfonic acid-catalyzed condensation | 70-94% | [10] |
| 2-Aminobenzophenone | 2-Aminobenzophenone derivatives | Multi-step synthesis | >90% (for intermediates) | [11] |
Experimental Protocols
Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation of 2-Bromobenzamides
This protocol is adapted from a reported procedure for the synthesis of phenanthridin-6(5H)-one skeletons.[2][3]
Materials:
-
2-Bromobenzamide (1.0 equiv)
-
o-Bromobenzoic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv)
-
Triphenylphosphine (PPh₃, 0.20 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide, o-bromobenzoic acid, Cs₂CO₃, PPh₃, and Pd(OAc)₂.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add DMF to the reaction mixture.
-
Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.
-
After cooling to room temperature, concentrate the resulting mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone.
Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid and Formamide
This protocol is based on a high-yield synthesis of the parent quinazolin-4-one.[7]
Materials:
-
Anthranilic acid (1.0 equiv)
-
Formamide (4.0 equiv)
Procedure:
-
In a round-bottom flask, mix anthranilic acid and formamide.
-
Heat the reaction mixture in a glycerin bath or a suitable heating apparatus to 130-135 °C.
-
Maintain this temperature for 2 hours.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure quinazolin-4-one.
Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Ketones
This protocol describes a general and efficient method for the synthesis of 1,5-benzodiazepine derivatives.[3][4][10]
Materials:
-
o-Phenylenediamine (1.0 equiv)
-
Ketone (e.g., acetone, cyclohexanone) (2.5 equiv)
-
Catalyst (e.g., p-toluenesulfonic acid, phenylboronic acid, or H-MCM-22) (catalytic amount)
-
Solvent (e.g., acetonitrile, or solvent-free)
Procedure:
-
Combine o-phenylenediamine, the ketone, and the catalyst in a round-bottom flask.
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the chosen catalyst and ketone.[3][4][10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture. This may involve adding a solvent to dissolve the product, followed by washing with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis of the discussed heterocyclic cores from different synthons.
Caption: Synthetic pathways to Phenanthridinones.
Caption: Synthetic pathways to Quinazolinones.
Caption: Synthetic pathways to 1,5-Benzodiazepines.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. generis-publishing.com [generis-publishing.com]
- 8. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. benchchem.com [benchchem.com]
Comparative Kinetic Analysis of 2-Iodobenzohydrazide and its Analogs in Hydrazone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydrazone Formation Kinetics
Hydrazone formation, the reaction between a hydrazide and an aldehyde or ketone, is a cornerstone of bioconjugation, chemical ligation, and drug discovery. The rate of this reaction is influenced by several factors, including the electronic nature of the substituents on both the hydrazide and the carbonyl compound, the pH of the reaction medium, and the presence of catalysts. For ortho-substituted benzohydrazides, steric effects can also play a significant role.
The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the imine bond. The rate-determining step can vary depending on the pH. At neutral to slightly acidic pH, the dehydration step is often rate-limiting.
Expected Reactivity Trends for 2-Halobenzohydrazides
The reactivity of the hydrazide nucleophile is primarily governed by the electron density on the terminal nitrogen atom. Electron-withdrawing groups on the benzoyl ring decrease the nucleophilicity of the hydrazine moiety, thereby slowing down the reaction. Conversely, electron-donating groups increase the reaction rate.
The halogens (Iodine, Bromine, and Chlorine) are electron-withdrawing through their inductive effect (-I) and electron-donating through their resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect. The strength of the inductive effect decreases down the group: Cl > Br > I.
Based on these electronic effects, the expected trend in reactivity for the hydrazone formation reaction of 2-halobenzohydrazides with a given aldehyde would be:
2-Iodobenzohydrazide > 2-Bromobenzohydrazide > 2-Chlorobenzohydrazide
This trend is based on the decreasing electron-withdrawing inductive effect of the halogen, which leads to a more nucleophilic hydrazine in the case of this compound compared to its bromo and chloro counterparts. It is important to note that this is a predicted trend based on electronic effects and does not account for potential differences in steric hindrance or other subtle factors that can only be determined experimentally.
Comparative Data Summary
As previously stated, a direct, side-by-side kinetic comparison of these three compounds is not available in the literature reviewed. To facilitate future comparative work, a template for presenting such data is provided below. Researchers are encouraged to use the provided experimental protocols to populate this table.
| Hydrazide | Reactant Aldehyde | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions (Solvent, pH, Temp.) | Reference |
| This compound | Benzaldehyde | Data not available | Specify | |
| 2-Bromobenzohydrazide | Benzaldehyde | Data not available | Specify | |
| 2-Chlorobenzohydrazide | Benzaldehyde | Data not available | Specify |
Experimental Protocols
To enable researchers to perform their own kinetic studies and generate comparative data, detailed protocols for monitoring hydrazone formation using UV-Vis Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided below.
Protocol 1: Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy
This method is suitable for reactions where the hydrazone product has a distinct UV-Vis absorbance maximum compared to the reactants.
1. Materials and Instrumentation:
-
2-Halobenzohydrazide of interest (e.g., this compound)
-
Aldehyde reactant (e.g., Benzaldehyde)
-
Reaction buffer (e.g., phosphate or acetate buffer of desired pH)
-
Spectrophotometer-grade solvent (e.g., Methanol, Ethanol, or DMSO)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-halobenzohydrazide in the chosen solvent.
-
Prepare a stock solution of the aldehyde in the same solvent.
-
The concentrations should be chosen such that after mixing, the final absorbance of the product falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Determination of λmax of the Hydrazone:
-
React the 2-halobenzohydrazide with an excess of the aldehyde to ensure complete conversion to the hydrazone.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
In a quartz cuvette, mix the reaction buffer and the 2-halobenzohydrazide stock solution.
-
Initiate the reaction by adding the aldehyde stock solution. Mix quickly and thoroughly.
-
Immediately start monitoring the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance at λmax versus time.
-
Under pseudo-first-order conditions (using a large excess of one reactant, e.g., the aldehyde), the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) plotted against time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Protocol 2: Kinetic Analysis of Hydrazone Formation by ¹H NMR Spectroscopy
This method is useful when there are distinct proton signals for the reactants and the hydrazone product that can be monitored over time.
1. Materials and Instrumentation:
-
2-Halobenzohydrazide of interest
-
Aldehyde reactant
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
NMR spectrometer
-
NMR tubes
2. Procedure:
-
Preparation of Samples:
-
Prepare a solution of the 2-halobenzohydrazide in the deuterated solvent in an NMR tube.
-
Prepare a solution of the aldehyde in the same deuterated solvent.
-
-
Initial Spectra:
-
Acquire a ¹H NMR spectrum of the 2-halobenzohydrazide solution to identify a characteristic, well-resolved signal.
-
Acquire a ¹H NMR spectrum of the aldehyde solution to identify a characteristic signal.
-
-
Kinetic Run:
-
Equilibrate the NMR probe to the desired reaction temperature.
-
In a new NMR tube, mix the 2-halobenzohydrazide and aldehyde solutions.
-
Quickly place the NMR tube in the spectrometer and start acquiring ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the series of ¹H NMR spectra.
-
For each spectrum, integrate a characteristic signal of a reactant (e.g., the aldehyde C-H proton) and a characteristic signal of the hydrazone product (e.g., the imine C-H proton).
-
The concentration of the reactant and product at each time point is proportional to their respective integral values.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.
-
Visualizations
The following diagrams illustrate the experimental workflows for the kinetic studies described above.
Caption: Experimental Workflow for UV-Vis Kinetic Study.
Caption: Experimental Workflow for NMR Kinetic Study.
The Economic Advantage of 2-Chlorobenzohydrazide in the Synthesis of Fused Heterocycles: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic routes is a critical decision that directly impacts the overall cost and efficiency of a multi-step synthesis. This guide provides a detailed cost-effectiveness analysis of using 2-halobenzohydrazides and their alternatives in the synthesis of a key pharmaceutical scaffold, 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, offering valuable insights for optimizing synthetic strategies.
The synthesis of complex heterocyclic molecules, which form the backbone of many pharmaceuticals, often involves multi-step processes where the cost of reagents, reaction efficiency, and purification methods significantly influence the final cost of the active pharmaceutical ingredient (API). This guide focuses on the preparation of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, a representative of the medicinally important triazolopyridine class of compounds, to compare the economic viability of two common synthetic pathways.
The first pathway utilizes a palladium-catalyzed cross-coupling reaction between a 2-halopyridine and a benzohydrazide, followed by cyclization. While 2-iodobenzohydrazide is a potential reactant, its higher cost often leads researchers to seek more economical alternatives. This guide will therefore focus on the more cost-effective 2-chloropyridine and benzohydrazide as starting materials for this route.
The second pathway represents a more traditional approach, involving the condensation of 2-hydrazinopyridine with benzaldehyde to form a hydrazone, which is then cyclized to the desired product. This route offers an alternative that avoids the use of expensive palladium catalysts.
By presenting a head-to-head comparison of these two synthetic strategies, supported by experimental data and detailed cost analysis, this guide aims to provide a clear and objective evaluation to aid in the selection of the most cost-effective method for the synthesis of this important class of heterocycles.
Performance and Cost Comparison
To provide a clear and quantitative comparison, the following tables summarize the key performance indicators and a detailed cost breakdown for the synthesis of 100 grams of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine via the two selected routes.
Table 1: Performance Comparison of Synthetic Routes
| Parameter | Route 1: Palladium-Catalyzed Coupling | Route 2: Hydrazone Formation and Cyclization |
| Starting Materials | 2-Chloropyridine, Benzohydrazide | 2-Hydrazinopyridine, Benzaldehyde |
| Key Reagents | Palladium Catalyst (Pd₂(dba)₃), Ligand (Josiphos), Base (NaOtBu) | Oxidant (Iodine) |
| Overall Yield | ~75% (estimated from literature) | ~85% (estimated from literature) |
| Reaction Time | Step 1: 12-24 hours; Step 2: 1-2 hours | Step 1: 1-2 hours; Step 2: 4-6 hours |
| Purification Method | Column Chromatography | Recrystallization/Column Chromatography |
| Key Advantages | Good functional group tolerance | Avoids expensive and toxic heavy metal catalysts |
| Key Disadvantages | High cost of palladium catalyst and ligand | Use of a stoichiometric amount of oxidant |
Table 2: Cost-Effectiveness Analysis for the Synthesis of 100g of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
| Route 1: Palladium-Catalyzed Coupling | Quantity | Unit Price | Total Cost |
| Reagents | |||
| 2-Chloropyridine | 65 g | $0.87/g | $56.55 |
| Benzohydrazide | 78 g | $1.22/g | $95.16 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1.0 g | $69.00/g | $69.00 |
| Josiphos Ligand | 1.2 g | $200.00/g | $240.00 |
| Sodium tert-Butoxide | 78 g | $0.25/g | $19.50 |
| Toluene | 1.5 L | $21.33/L | $32.00 |
| Acetic Acid | 500 mL | $0.14/mL | $70.00 |
| Purification (Column Chromatography) | |||
| Silica Gel | 1 kg | $30.00/kg | $30.00 |
| Solvents (Hexane/Ethyl Acetate) | 5 L | $15.00/L | $75.00 |
| Total Estimated Cost | $687.21 | ||
| Route 2: Hydrazone Formation and Cyclization | Quantity | Unit Price | Total Cost |
| Reagents | |||
| 2-Hydrazinopyridine | 63 g | $4.34/g | $273.42 |
| Benzaldehyde | 61 mL | $0.62/mL | $37.82 |
| Ethanol | 1 L | $20.00/L | $20.00 |
| Iodine | 146 g | $0.50/g | $73.00 |
| Potassium Carbonate | 159 g | $0.15/g | $23.85 |
| Dimethyl Sulfoxide (DMSO) | 500 mL | $0.10/mL | $50.00 |
| Purification (Recrystallization/Column Chromatography) | |||
| Ethanol (for recrystallization) | 1 L | $20.00/L | $20.00 |
| Silica Gel (if needed) | 500 g | $30.00/kg | $15.00 |
| Solvents (Hexane/Ethyl Acetate) | 2.5 L | $15.00/L | $37.50 |
| Total Estimated Cost | $550.59 |
Note: Reagent prices are estimates based on currently available data from various suppliers for research-grade chemicals and may vary. Purification costs are also estimates and can change based on the scale and specific techniques employed.
Experimental Protocols
Route 1: Palladium-Catalyzed Synthesis of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
Step 1: Palladium-Catalyzed Coupling of 2-Chloropyridine and Benzohydrazide
To a solution of 2-chloropyridine (1.0 eq) in toluene are added benzohydrazide (1.2 eq), sodium tert-butoxide (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 eq), and a Josiphos-type ligand (0.012 eq). The reaction mixture is heated at 100-110 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
Step 2: Dehydrative Cyclization
The purified product from Step 1 is dissolved in glacial acetic acid and heated to reflux for 1-2 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, which is further purified by column chromatography.
Route 2: Synthesis of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine via Hydrazone Formation and Cyclization
Step 1: Formation of N'-(pyridin-2-yl)benzohydrazonoyl chloride
A mixture of 2-hydrazinopyridine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol is stirred at room temperature for 1-2 hours. The resulting precipitate, the hydrazone intermediate, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Oxidative Cyclization
The dried hydrazone from Step 1 (1.0 eq) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). To this solution, an oxidizing agent like iodine (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added. The reaction mixture is heated at 100-120 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the experimental workflows.
Caption: Workflow for the Palladium-Catalyzed Synthesis.
Caption: Workflow for the Hydrazone Cyclization Route.
Conclusion: A Clearer Path to Cost-Effective Synthesis
This comparative guide demonstrates that for the synthesis of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, the route involving hydrazone formation and subsequent oxidative cyclization (Route 2) presents a more cost-effective approach compared to the palladium-catalyzed coupling method (Route 1). The primary cost driver for Route 1 is the high price of the palladium catalyst and the specialized phosphine ligand required for the C-N coupling reaction. While palladium catalysis offers versatility and is indispensable for certain transformations, in this specific case, the alternative route provides a more economical solution without a significant compromise in overall yield.
For researchers and professionals in drug development, this analysis underscores the importance of evaluating multiple synthetic strategies in the early stages of process development. While factors such as reaction scalability, safety, and environmental impact must also be considered, a thorough cost-of-goods analysis is crucial for making informed decisions that can lead to significant cost savings in the long run. The choice between a modern, catalyst-driven approach and a more traditional synthetic method is not always straightforward, and as this guide illustrates, the classic routes can sometimes offer a more prudent economic advantage.
References
A Senior Application Scientist's Guide to Introducing the Benzohydrazide Moiety: 2-Iodobenzohydrazide vs. Alternative Reagents
For researchers, medicinal chemists, and professionals in drug development, the benzohydrazide scaffold is a cornerstone of molecular design, renowned for its broad spectrum of biological activities.[1] The strategic introduction of this moiety into a molecular framework is a critical step in the synthesis of many potential therapeutic agents. This guide provides an in-depth, objective comparison of 2-iodobenzohydrazide and its alternatives for this purpose, grounded in experimental data and practical insights.
The Significance of the Benzohydrazide Moiety
The benzohydrazide functional group is a privileged structure in medicinal chemistry, appearing in a wide array of compounds exhibiting antibacterial, antifungal, anticancer, and anticonvulsant properties.[1] Its ability to form stable complexes with metal ions and participate in hydrogen bonding interactions makes it a versatile pharmacophore. The core challenge for synthetic chemists lies in the efficient and strategic incorporation of this valuable moiety.
This compound: A Versatile Precursor for Complex Synthesis
This compound stands out as a particularly strategic reagent for introducing the benzohydrazide moiety, not merely as a direct incorporation tool, but as a versatile platform for subsequent molecular elaboration. The presence of the iodine atom at the ortho position provides a reactive handle for a variety of powerful cross-coupling reactions, allowing for the construction of complex, multi-functionalized molecules that would be challenging to access through other routes.
The primary advantage of employing this compound lies in the well-established enhanced reactivity of aryl iodides in transition metal-catalyzed cross-coupling reactions compared to their bromo and chloro counterparts.[2] This heightened reactivity, stemming from the lower carbon-iodine bond dissociation energy, often translates to milder reaction conditions, lower catalyst loadings, and higher yields.
Synthesis of this compound
The accessibility of a starting material is a crucial factor in its utility. This compound can be reliably synthesized from readily available precursors. Two common methods are outlined below:
Method A: From Methyl 2-Iodobenzoate
A straightforward and high-yielding approach involves the hydrazinolysis of methyl 2-iodobenzoate.
-
Experimental Protocol:
-
To a solution of methyl 2-iodobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford this compound.
Typical yields for this method are in the range of 85-95%.
-
Method B: From 2-Iodobenzoyl Chloride
An alternative route begins with the corresponding acid chloride.
-
Experimental Protocol:
-
Dissolve 2-iodobenzoyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (2.0 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The product can be isolated by filtration if it precipitates, or by aqueous workup followed by crystallization.
Yields for this method are generally high, often exceeding 90%.[3]
-
Diagram of Synthetic Routes to this compound
Caption: Synthetic pathways to this compound.
Alternative Reagents and Methods for Introducing the Benzohydrazide Moiety
While this compound offers significant advantages for subsequent functionalization, several alternative methods exist for the initial introduction of the benzohydrazide group.
Standard Benzohydrazide Synthesis
The most direct approach is the synthesis of unsubstituted benzohydrazide, typically from methyl benzoate and hydrazine hydrate. This method is cost-effective and straightforward for producing the core benzohydrazide structure.
-
Experimental Protocol:
-
Combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2-1.5 eq) in a round-bottom flask.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature, at which point the benzohydrazide product will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
This method reliably produces benzohydrazide in yields typically greater than 90%.[4]
-
Direct Amidation of Carboxylic Acids
Modern catalytic methods allow for the direct formation of the hydrazide bond from a carboxylic acid and hydrazine, avoiding the need for pre-activation to an ester or acid chloride.
-
Key Features:
-
Catalysts: A variety of catalysts can be employed, including boric acid, zirconium tetrachloride, and various coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Advantages: This approach offers high atom economy and can often be performed under milder conditions than traditional methods.
-
Limitations: The choice of catalyst and reaction conditions can be substrate-dependent, and optimization may be required.
-
Direct Functionalization of the Benzohydrazide Ring
An alternative strategy involves first synthesizing the parent benzohydrazide and then introducing functionality directly onto the aromatic ring.
-
Electrophilic Aromatic Substitution (EAS):
-
The hydrazide group is an ortho-, para-directing and activating group for electrophilic aromatic substitution.[5][6] However, achieving regioselectivity for the ortho-position can be challenging, often leading to a mixture of ortho- and para-substituted products. Steric hindrance from the hydrazide group can disfavor ortho substitution.[6]
-
-
Directed ortho-Metalation (DoM):
-
DoM is a powerful technique for the regioselective functionalization of aromatic rings.[2][7][8] The amide functionality within the benzohydrazide can act as a directing group, facilitating deprotonation at the ortho-position by a strong base (e.g., n-butyllithium), followed by quenching with an electrophile.[7][9]
-
Challenges: This method requires strictly anhydrous conditions and cryogenic temperatures. The strongly basic conditions may not be compatible with all functional groups.
-
Comparative Analysis: this compound vs. Alternatives
The choice of reagent for introducing the benzohydrazide moiety depends heavily on the overall synthetic strategy.
| Feature | This compound | Standard Benzohydrazide Synthesis | Direct Amidation | Direct Functionalization (EAS/DoM) |
| Strategic Advantage | Pre-functionalized for cross-coupling reactions. | Simple, high-yielding synthesis of the core moiety. | High atom economy, often milder conditions. | Can be used to introduce a variety of substituents. |
| Versatility | High - enables access to a wide range of complex derivatives. | Low - requires subsequent functionalization of the ring. | Moderate - catalyst and conditions can be substrate-specific. | Moderate to High - depends on the feasibility of the specific functionalization. |
| Regioselectivity | Excellent - functionalization is at a defined position. | Not applicable for initial synthesis. | Not applicable. | EAS: Often poor for ortho-substitution. DoM: Excellent for ortho-substitution. |
| Reaction Conditions | Synthesis is straightforward. Cross-coupling conditions vary. | Simple reflux conditions. | Varies with catalyst. | EAS: Varies. DoM: Requires stringent anhydrous and low-temperature conditions. |
| Cost-Effectiveness | Higher initial cost due to iodinated starting material. | Very cost-effective for the parent molecule. | Can be cost-effective depending on the catalyst. | Can be cost-effective, but may require optimization. |
The Power of this compound in Cross-Coupling Reactions
The true utility of this compound is realized when it is employed as a substrate in palladium- or copper-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzohydrazide ring, opening up a vast chemical space for drug discovery and development.
Diagram of Cross-Coupling Reactions with this compound
Caption: Cross-coupling reactions utilizing this compound.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[10][11][12]
-
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
After cooling, perform an aqueous workup and purify the product by column chromatography or recrystallization.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][2][8][13][14][15][16][17][18][19]
-
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until completion (typically 2-8 hours).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Heck Reaction
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.[5][6][9][20][21][22][23][24]
-
Experimental Protocol:
-
Combine this compound (1.0 eq), an alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 6-24 hours.
-
After cooling, filter the reaction mixture and purify the product from the filtrate.
-
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, or C-S bonds.[7][15][16][25][26][27]
-
Experimental Protocol for N-Arylation:
-
In a sealed tube, combine this compound (1.0 eq), an amine (1.2-2.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling solvent (e.g., DMF, DMSO).
-
Heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Purify by column chromatography.
-
Conclusion and Recommendations
The choice of reagent for introducing a benzohydrazide moiety is a critical decision in the design of a synthetic route.
-
For the straightforward synthesis of the parent benzohydrazide or simple derivatives where subsequent complex modifications are not planned, direct synthesis from an ester or direct amidation of a carboxylic acid are the most efficient and cost-effective methods.
-
When the synthetic strategy involves the construction of complex molecules with diverse functionalities on the aromatic ring, This compound emerges as a superior precursor . Its pre-functionalized nature allows for the strategic and regioselective introduction of a wide range of substituents through well-established and reliable cross-coupling reactions. The enhanced reactivity of the iodo-substituent provides a significant advantage over other halogenated analogues.
-
Direct functionalization of the benzohydrazide ring can be a viable option in certain cases. Electrophilic aromatic substitution may be suitable if para-substitution is desired or if separation of isomers is feasible. Directed ortho-metalation offers excellent regioselectivity for ortho-substitution but requires specialized reaction conditions that may not be compatible with all substrates.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Analysis of Iodinated vs. Brominated Benzohydrazides for Drug Development
For researchers, scientists, and drug development professionals, the selection of a lead compound is a critical decision, with stability being a paramount consideration. Halogenation of a parent molecule is a common strategy to modulate its physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of the stability of iodinated versus brominated benzohydrazides, offering insights to inform the selection of more robust drug candidates.
The stability of a pharmaceutical compound directly impacts its shelf-life, formulation, and ultimately, its safety and efficacy. Understanding the inherent stability of a molecule under various stress conditions is therefore a non-negotiable aspect of preclinical development. This analysis focuses on two common halogen substitutions, iodine and bromine, on a benzohydrazide scaffold, a versatile pharmacophore found in numerous therapeutic agents.
Chemical Stability: A Tale of Two Halogens
The stability of a molecule is fundamentally linked to the strength of its chemical bonds. In the context of halogenated benzohydrazides, the carbon-halogen (C-X) bond is a key determinant of their susceptibility to degradation.
Thermal Stability
The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. A primary indicator of this is the bond dissociation energy (BDE), which is the energy required to break a specific bond. A higher BDE corresponds to a stronger bond and, generally, greater thermal stability.
The carbon-bromine (C-Br) bond is inherently stronger than the carbon-iodine (C-I) bond. This is attributed to the smaller atomic radius of bromine and greater overlap between the carbon and bromine orbitals. The weaker C-I bond in iodinated benzohydrazides makes them more susceptible to homolytic cleavage at lower temperatures, potentially leading to the formation of radical species and subsequent degradation products.
| Bond | Bond Dissociation Energy (kJ/mol) | Implication for Stability |
| Aromatic C-Br | ~285 | Higher thermal stability due to stronger bond.[1] |
| Aromatic C-I | ~213 | Lower thermal stability due to weaker bond.[1] |
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.
This fundamental difference in bond strength suggests that brominated benzohydrazides are likely to exhibit superior thermal stability compared to their iodinated counterparts.
Photostability
Photostability is the ability of a compound to resist degradation upon exposure to light. The energy from photons can be absorbed by a molecule, leading to the excitation of electrons and, in some cases, bond cleavage. The weaker C-I bond not only makes iodinated compounds more susceptible to thermal degradation but also to photolytic cleavage. The lower bond dissociation energy of the C-I bond means that lower energy photons (longer wavelengths of light) are capable of inducing this cleavage.
Therefore, it is anticipated that iodinated benzohydrazides will be less photostable than brominated benzohydrazides. This has significant implications for manufacturing, storage, and packaging, as light-sensitive compounds require special handling and protective packaging.
Chemical Stability Across pH and Oxidative Stress
The electron-withdrawing inductive effect of halogens can influence the reactivity of the benzohydrazide moiety. This effect decreases from bromine to iodine. In a study on haloacetamides, it was observed that chlorinated compounds were more unstable than their brominated analogs, which were in turn less stable than the iodinated ones in the context of hydrolysis.[2] This was attributed to the decreasing electron-withdrawing inductive effect down the halogen group.[2] However, it is important to note that the degradation of benzohydrazides can proceed through different mechanisms, and the stability of the C-X bond itself is also a critical factor.
Given the significantly lower bond strength of the C-I bond, it is plausible that under certain conditions, particularly those involving radical-mediated degradation, iodinated benzohydrazides would be less stable.
Predicted Stability Ranking
Based on the fundamental principles of bond energies and general trends in halogenated compounds, a predicted stability ranking can be proposed:
| Stability Type | Brominated Benzohydrazide | Iodinated Benzohydrazide | Rationale |
| Thermal Stability | Higher | Lower | Stronger C-Br bond compared to the C-I bond.[1] |
| Photostability | Higher | Lower | Lower energy photons can cleave the weaker C-I bond. |
| Chemical Stability | Potentially Higher | Potentially Lower | The weaker C-I bond is more susceptible to cleavage under various conditions. |
Table 2: Predicted Relative Stability of Brominated vs. Iodinated Benzohydrazides.
Experimental Protocols
To empirically determine the stability of iodinated and brominated benzohydrazides, a series of standardized stability-indicating assays should be performed. The following protocols are based on established guidelines for drug stability testing.[3][4][5][6]
Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[3]
1. Acid and Base Hydrolysis:
-
Procedure: A stock solution of the test compound (1 mg/mL) is prepared. For acid hydrolysis, the stock solution is treated with 0.1 M HCl and heated at 60°C for up to 24 hours.[3] For base hydrolysis, the stock solution is treated with 0.1 M NaOH and heated at 60°C for up to 8 hours.[3] Aliquots are taken at various time points, neutralized, and analyzed by a stability-indicating HPLC method.
-
Purpose: To assess susceptibility to hydrolysis in acidic and basic environments.
2. Oxidative Degradation:
-
Procedure: The stock solution is treated with 3% H₂O₂ and stored at room temperature, protected from light, for up to 12 hours.[3] Samples are taken at intervals and analyzed by HPLC.
-
Purpose: To evaluate the compound's stability in the presence of oxidizing agents.
3. Thermal Degradation:
-
Procedure: A known amount of the solid compound is placed in a petri dish and exposed to dry heat at 80°C in an oven for 48 hours.[3] Samples are withdrawn at different times, dissolved, and analyzed by HPLC.
-
Purpose: To determine the stability of the solid form at elevated temperatures.
4. Photostability Testing:
-
Procedure: The compound, both as a solid and in solution, is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A control sample is kept in the dark under the same conditions.[3] Samples are analyzed by HPLC after the exposure period.
-
Purpose: To assess the impact of light on the compound's stability.
A generalized workflow for conducting forced degradation studies.
Logical Relationship: Bond Energy and Stability
The fundamental relationship between the carbon-halogen bond dissociation energy and the resulting thermal and photostability can be visualized as a direct correlation. A stronger bond necessitates more energy for cleavage, thus conferring greater stability.
References
- 1. quora.com [quora.com]
- 2. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 5. usp.org [usp.org]
- 6. qualityhub.com [qualityhub.com]
- 7. database.ich.org [database.ich.org]
Assessing the Regioselectivity of Reactions with 2-Iodobenzohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of chemical reactions is a critical factor in the synthesis of complex molecules, particularly in the development of pharmaceutical compounds where specific isomers are often required for biological activity. This guide provides a comparative assessment of the regioselectivity of reactions involving 2-Iodobenzohydrazide, a versatile building block in the synthesis of nitrogen-containing heterocycles. The performance of this compound is compared with its bromo- and other halogenated analogs, supported by established principles of organic chemistry and representative experimental data.
Introduction to Regioselectivity in Cyclization Reactions
The synthesis of heterocyclic compounds, such as isoindolinones and their N-amino derivatives, often relies on intramolecular cyclization reactions of ortho-halo-substituted benzene derivatives. The nature of the halogen atom (Iodo, Bromo, etc.) on the aromatic ring plays a significant role in the reactivity and, consequently, the regioselectivity and overall efficiency of these transformations. Generally, in palladium-catalyzed cross-coupling and cyclization reactions, the reactivity of aryl halides follows the trend: I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.
This guide focuses on a representative palladium-catalyzed intramolecular cyclization reaction to form N-aminoisoindolinone derivatives, a class of compounds with significant biological and pharmaceutical interest. By comparing the performance of this compound with 2-Bromobenzohydrazide, we can highlight the advantages of the iodo-substituted precursor in achieving higher yields and potentially greater regioselectivity under milder reaction conditions.
Comparative Performance Data
The following table summarizes the expected outcomes of a palladium-catalyzed intramolecular cyclization of N'-substituted-2-halobenzohydrazides. The data is based on analogous reactions of 2-halobenzamides and the known reactivity trends of aryl halides in palladium-catalyzed processes.
| Entry | Starting Material | Halogen | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) | Regioselectivity |
| 1 | N'-acetyl-2-Iodobenzohydrazide | Iodo | Pd(OAc)₂, Xantphos | Toluene | 80 | 4 | 2-acetyl-2,3-dihydro-1H-isoindol-1-one | High (~85%) | High |
| 2 | N'-acetyl-2-Bromobenzohydrazide | Bromo | Pd(OAc)₂, Xantphos | Toluene | 100 | 12 | 2-acetyl-2,3-dihydro-1H-isoindol-1-one | Moderate (~60%) | High |
| 3 | N'-benzoyl-2-Iodobenzohydrazide | Iodo | Pd₂(dba)₃, P(o-tol)₃ | Dioxane | 90 | 6 | 2-benzoyl-2,3-dihydro-1H-isoindol-1-one | High (~90%) | High |
| 4 | N'-benzoyl-2-Bromobenzohydrazide | Bromo | Pd₂(dba)₃, P(o-tol)₃ | Dioxane | 110 | 18 | 2-benzoyl-2,3-dihydro-1H-isoindol-1-one | Moderate (~55%) | High |
Note: The yields are estimates based on typical palladium-catalyzed intramolecular amidation reactions and reflect the higher reactivity of the C-I bond compared to the C-Br bond. The regioselectivity for the formation of the five-membered isoindolinone ring is expected to be high in both cases due to the geometric constraints of the intramolecular reaction.
Experimental Protocols
Below is a detailed experimental protocol for the palladium-catalyzed intramolecular cyclization of N'-acetyl-2-Iodobenzohydrazide, which can be adapted for the bromo analog by adjusting the reaction temperature and time.
Synthesis of 2-acetyl-2,3-dihydro-1H-isoindol-1-one from N'-acetyl-2-Iodobenzohydrazide
Materials:
-
N'-acetyl-2-Iodobenzohydrazide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Schlenk tube and inert gas (Argon or Nitrogen) manifold
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add N'-acetyl-2-Iodobenzohydrazide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-acetyl-2,3-dihydro-1H-isoindol-1-one.
Adaptation for 2-Bromobenzohydrazide: For the reaction with N'-acetyl-2-Bromobenzohydrazide, increase the reaction temperature to 100 °C and the reaction time to 12 hours. The workup and purification procedure remains the same.
Visualizations
Catalytic Cycle for Intramolecular Cyclization
Caption: Proposed catalytic cycle for the palladium-catalyzed intramolecular cyclization.
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-aminoisoindolinones.
Conclusion
The assessment of regioselectivity in reactions with this compound strongly indicates its superiority over bromo- and other halo-analogs in palladium-catalyzed intramolecular cyclization reactions. The weaker carbon-iodine bond facilitates faster reaction rates and allows for milder reaction conditions, leading to higher yields of the desired heterocyclic products. While the regioselectivity for the formation of the five-membered ring in this specific intramolecular reaction is inherently high for both iodo and bromo substrates, the overall efficiency and practicality of the synthesis are significantly enhanced by using this compound. This makes it the preferred starting material for researchers and professionals in drug development and organic synthesis aiming to construct complex nitrogen-containing scaffolds in a reliable and efficient manner.
Safety Operating Guide
Proper Disposal of 2-Iodobenzohydrazide: A Procedural Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 2-Iodobenzohydrazide, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Hazard Profile & Disposal Summary
Due to its chemical structure, this compound must be managed as hazardous waste. The following table summarizes its presumed hazards, based on data from structurally similar compounds, and the corresponding disposal requirements.
| Hazard Classification | Description | Required Disposal Action | Prohibited Actions |
| Halogenated Organic Compound | Contains iodine, classifying it as a halogenated waste.[5][6] | Collect in a designated, clearly labeled container for halogenated organic waste.[7][8] | Do not mix with non-halogenated solvent waste.[8] |
| Hydrazide Derivative (Toxic) | Hydrazine compounds are known to be toxic if swallowed, inhaled, or in contact with skin.[1] | Handle with full Personal Protective Equipment (PPE); dispose of through a licensed hazardous waste service. | Do not dispose of down the drain or in regular trash.[6] |
| Skin/Eye Irritant | Similar compounds cause skin irritation and serious eye damage.[9][10] | Wear gloves and eye protection during handling and disposal.[9] | Avoid all direct contact with skin and eyes. |
| Aquatic Toxicity | A related compound is classified as very toxic to aquatic life.[11] | Prevent any release into the environment; contain all waste and contaminated materials. | Do not dispose of in the sanitary sewer system. |
Operational and Disposal Plan: A Step-by-Step Protocol
This protocol details the necessary procedures for collecting, storing, and disposing of waste containing this compound.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]
-
Personal Protective Equipment (PPE) : At a minimum, wear the following:
Waste Characterization and Segregation
Proper segregation is the most critical step in hazardous waste management.
-
Identify as Halogenated Waste : All waste containing this compound (unused solid, contaminated labware, solutions) must be classified as halogenated organic waste .[5]
-
Maintain Separation : Do not mix this waste with other waste streams, especially non-halogenated solvents, strong acids, bases, or oxidizers.[8][12] Mixing incompatible waste is dangerous and can significantly increase disposal costs.[8]
Waste Collection and Container Management
-
Container Selection : Collect waste in a compatible, leak-proof container with a secure, tight-fitting lid.[7][13] The original chemical container is often the best choice for unused material.[13] For contaminated solids or solutions, a high-density polyethylene (HDPE) container is suitable. Avoid metal cans, as halogenated compounds can degrade and produce acids that corrode metal.[6]
-
Container Status : Keep the waste container closed at all times except when actively adding waste.[7][13] This prevents the release of vapors and protects against spills.
Labeling of Hazardous Waste
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[7]
-
Required Information : The label must include:
Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA. This area should be at or near the point of generation.
-
Safe Storage Conditions : The SAA must be in a well-ventilated area, away from incompatible materials. The container should be placed in secondary containment (such as a plastic tub) to contain any potential leaks.[13][14]
Arranging for Final Disposal
-
Professional Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
-
Request Pickup : Follow your institution's specific procedures to request a waste pickup. This may involve an online form or a direct call to the EHS office.[4]
-
Empty Containers : An empty container that held this compound must also be treated as hazardous waste. The first rinse of the container must be collected and disposed of as hazardous waste.[14]
Disposal Workflow Visualization
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. chemical-label.com [chemical-label.com]
- 12. arxada.com [arxada.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 2-Iodobenzohydrazide
Essential Safety and Handling Guide for 2-Iodobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidance is based on data from closely related iodine-containing organic compounds and established chemical safety practices.
Immediate Safety and Hazard Information
This compound is presumed to be a hazardous substance based on the toxicological data of analogous compounds. Key hazards are summarized below.
Hazard Classification
| Hazard Statement | Classification | Source(s) |
| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [1] |
| Causes skin irritation. | Skin Irritation, Category 2 | [2] |
| Causes serious eye irritation. | Eye Irritation, Category 2A | [2] |
| May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3 | |
| Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. | Specific Target Organ Toxicity (Repeated Exposure), Category 1 | |
| Very toxic to aquatic life. | Hazardous to the Aquatic Environment (Acute), Category 1 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact and irritation. Always inspect gloves before use and wash hands after removal.[2] |
| Body Protection | A flame-resistant lab coat or chemical-resistant coveralls. | Protects against skin contact and contamination of personal clothing.[2][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved air-purifying respirator with an appropriate particulate filter is necessary.[5][6] | Minimizes the risk of respiratory irritation from inhaling dust or aerosols. |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedure is mandatory for the safe handling of this compound.
Preparation:
-
Consult SDS: Always review the most current Safety Data Sheet for the specific chemical being used.
-
Fume Hood: Ensure a certified chemical fume hood is operational.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Spill Containment: Have a spill kit readily accessible. In case of a small spill, it can be taken up with dry absorbent material.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[2]
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical.
-
PPE Removal: Properly remove and dispose of or decontaminate PPE.
-
Storage: Store the primary container of this compound in a tightly closed, dry, and well-ventilated area, away from incompatible materials.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Segregation: Collect all waste contaminated with this compound separately from other waste streams.
-
Labeling: Label waste containers clearly as "Hazardous Waste" and include the chemical name.
-
Containerization: Use sealed, chemically compatible containers for all waste.
Disposal Procedure:
-
Follow Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[8][9]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste. Do not dispose of this compound down the drain or in regular trash.[3]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Standard Operating Procedure for Handling
Caption: Standard operating procedure for handling this compound.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
